3-(Bromomethyl)nonane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H21Br |
|---|---|
Molecular Weight |
221.18 g/mol |
IUPAC Name |
3-(bromomethyl)nonane |
InChI |
InChI=1S/C10H21Br/c1-3-5-6-7-8-10(4-2)9-11/h10H,3-9H2,1-2H3 |
InChI Key |
JHYWIJGBHYDMLH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CC)CBr |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: 3-(Bromomethyl)nonane (CAS: 25234-28-0)
Disclaimer: Publicly available scientific literature and technical data for 3-(Bromomethyl)nonane are limited. This guide provides a comprehensive overview based on the general principles of organic chemistry and data available for analogous alkyl bromides. The experimental protocols and analytical data presented are representative examples and may require optimization for this specific compound.
Core Compound Information
This compound is a branched alkyl bromide. Alkyl bromides are versatile reagents in organic synthesis, primarily utilized for the introduction of alkyl groups through nucleophilic substitution and organometallic reactions. The bromine atom serves as an effective leaving group, facilitating a wide range of chemical transformations.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 25234-28-0 | Commercial Suppliers |
| Molecular Formula | C₁₀H₂₁Br | [1] |
| Molecular Weight | 221.18 g/mol | [1] |
| Purity | Typically ≥98% | [1] |
| Predicted Boiling Point | Data not available | - |
| Predicted Density | Data not available | - |
| Predicted Refractive Index | Data not available | - |
Synthesis and Purification
Hypothetical Synthesis from 3-Nonylmethanol
A common method for converting a primary alcohol to an alkyl bromide is through the use of phosphorus tribromide (PBr₃). This reaction generally proceeds with high yield and minimal rearrangement.
Experimental Protocol:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with 3-nonylmethanol and a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).
-
Reagent Addition: The flask is cooled in an ice bath, and phosphorus tribromide (1.1 equivalents) is added dropwise via the dropping funnel with vigorous stirring.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-3 hours to ensure complete conversion.
-
Workup: The reaction mixture is cooled and then slowly poured over crushed ice to quench the excess PBr₃. The organic layer is separated, washed sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude this compound can be further purified by vacuum distillation.
Synthesis Workflow: Alcohol to Alkyl Bromide
Caption: General workflow for the synthesis of an alkyl bromide from a primary alcohol.
Chemical Reactivity and Applications in Synthesis
As a primary alkyl bromide, this compound is expected to be a versatile substrate for a variety of nucleophilic substitution and organometallic reactions.
Nucleophilic Substitution (Sₙ2) Reactions
This compound is an excellent candidate for Sₙ2 reactions, where a nucleophile displaces the bromide ion. This allows for the formation of a wide range of functional groups.
General Experimental Protocol (Example: Ether Synthesis):
-
Alkoxide Formation: A solution of an alcohol (e.g., ethanol) in an anhydrous polar aprotic solvent (e.g., THF or DMF) is treated with a strong base (e.g., sodium hydride) at 0 °C to form the corresponding sodium alkoxide.
-
Nucleophilic Attack: this compound (1.0 equivalent) is added to the alkoxide solution.
-
Reaction: The reaction mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC or GC-MS).
-
Workup: The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., diethyl ether).
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting ether can be purified by column chromatography or distillation.
Grignard Reagent Formation and Subsequent Reactions
Alkyl bromides readily react with magnesium metal in an anhydrous ether solvent to form Grignard reagents. These are potent nucleophiles and strong bases, widely used for carbon-carbon bond formation.
Experimental Protocol (Grignard Reagent Formation):
-
Apparatus Setup: A three-necked flask is fitted with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be rigorously dried.
-
Initiation: Magnesium turnings are placed in the flask and gently heated under a stream of nitrogen to activate the surface. A small crystal of iodine can be added to aid initiation.
-
Reagent Addition: A solution of this compound in anhydrous diethyl ether or THF is added dropwise from the dropping funnel. The reaction is exothermic and should be controlled with an ice bath if necessary.
-
Completion: Once the addition is complete, the mixture is typically stirred at room temperature or gently refluxed until most of the magnesium has been consumed. The resulting greyish solution is the Grignard reagent, which can be used directly in subsequent reactions.
Logical Relationship: Grignard Reagent Utilization
Caption: Formation of a Grignard reagent and its subsequent reaction with various electrophiles.
Analytical Characterization
A combination of spectroscopic methods would be used to confirm the identity and purity of this compound. While specific spectra for this compound are not available in public databases, the expected spectral characteristics can be predicted.
Spectroscopic Data (Predicted)
| Technique | Expected Features |
| ¹H NMR | - Complex multiplets for the aliphatic chain protons (approx. 0.8-1.6 ppm).- A doublet for the bromomethyl protons (-CH₂Br) shifted downfield (approx. 3.3-3.6 ppm) due to the electron-withdrawing effect of bromine. |
| ¹³C NMR | - Multiple signals in the aliphatic region (approx. 14-40 ppm).- A signal for the carbon bearing the bromine atom (-CH₂Br) shifted downfield (approx. 30-40 ppm). |
| IR Spectroscopy | - C-H stretching vibrations for the alkyl groups (approx. 2850-2960 cm⁻¹).- C-H bending vibrations (approx. 1465 cm⁻¹ and 1375 cm⁻¹).- A C-Br stretching vibration in the fingerprint region (approx. 515-690 cm⁻¹).[2] |
| Mass Spectrometry | - A molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[3]- Fragmentation patterns corresponding to the loss of a bromine radical and cleavage of the alkyl chain. |
Applications in Drug Development
Alkyl halides like this compound serve as fundamental building blocks in medicinal chemistry. They are typically used to introduce lipophilic alkyl chains into a drug candidate. This can modulate the compound's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME) profile. The nonyl group, being a moderately long alkyl chain, would significantly increase the lipophilicity of a molecule, which could enhance its ability to cross cell membranes or interact with hydrophobic binding pockets in target proteins.
Safety and Handling
Disclaimer: This information is based on general knowledge of alkyl bromides and may not be exhaustive for this compound. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling.
-
Hazards: Alkyl bromides are generally considered to be irritants to the skin, eyes, and respiratory tract. They may be harmful if swallowed or inhaled.
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
References
Molecular formula and weight of 3-(Bromomethyl)nonane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the molecular properties, synthesis, and safe handling of 3-(Bromomethyl)nonane, a valuable intermediate in organic synthesis.
Molecular Profile
This compound is a halogenated alkane. Its structure consists of a nonane backbone with a bromomethyl substituent at the third carbon position.
Quantitative Data Summary
The key quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₁₀H₂₁Br |
| Molecular Weight | 221.18 g/mol |
| Appearance | Expected to be a colorless liquid |
| Boiling Point | Not precisely determined, but expected to be high |
| Solubility | Insoluble in water, soluble in organic solvents |
Synthesis of this compound
Experimental Protocol: Free-Radical Bromination
This hypothetical protocol is based on established methods for the bromination of alkanes.
Materials:
-
3-Methylnonane
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Inert gas (Nitrogen or Argon)
-
5% Sodium bicarbonate solution
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve 3-methylnonane in carbon tetrachloride under an inert atmosphere.
-
Addition of Reagents: Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide to the solution.
-
Reaction Initiation: Heat the mixture to reflux with vigorous stirring. The reaction is typically initiated by light, so the use of a sunlamp or a standard laboratory light source may be necessary.
-
Monitoring the Reaction: The reaction progress can be monitored by Gas Chromatography (GC) to observe the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide byproduct.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution and deionized water to remove any remaining acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Safety and Handling
Alkyl halides, including this compound, should be handled with care due to their potential health hazards.
-
General Precautions: Always work in a well-ventilated fume hood.[1] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1] Avoid inhalation of vapors and contact with skin and eyes.[1]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Visualizations
Synthetic Workflow
The following diagram illustrates the logical workflow for the synthesis and purification of this compound.
Caption: Synthetic workflow for this compound.
References
IUPAC name for 3-(Bromomethyl)nonane
An In-depth Technical Guide to 1-Bromo-2-ethyloctane
Abstract
This technical guide provides a comprehensive overview of the chemical compound with the systematic IUPAC name 1-Bromo-2-ethyloctane, which is structurally represented by the formula C₁₀H₂₁Br. The initial query, referencing "3-(Bromomethyl)nonane," describes a structure for which the preferred IUPAC name, based on the longest carbon chain containing the functional group, is 1-Bromo-2-ethyloctane. This document details its chemical and physical properties, spectroscopic data, and potential synthetic routes. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed experimental protocols and visual representations of key concepts to facilitate understanding and application.
IUPAC Nomenclature and Structural Elucidation
The naming of haloalkanes under the International Union of Pure and Applied Chemistry (IUPAC) system prioritizes the longest continuous carbon chain that contains the halogen atom.[1][2][3] For the structure corresponding to the user's query, CH₃CH₂CH(CH₂Br)(CH₂)₅CH₃, the longest carbon chain is not the nine-carbon nonane backbone. Instead, the longest continuous chain incorporating the carbon atom bonded to the bromine atom is an eight-carbon chain (octane).
Following IUPAC rules for nomenclature:[4][5][6][7][8]
-
Identify the parent hydrocarbon chain : The longest continuous chain of carbon atoms containing the halogen is eight carbons long, making the parent alkane "octane".
-
Number the atoms in the parent chain : Numbering begins at the end that gives the carbon atom bonded to the bromine atom the lowest possible number. In this case, the brominated carbon is designated as position 1.
-
Identify and number the substituents : An ethyl group (-CH₂CH₃) is present on the second carbon of the octane chain.
-
Write the name as a single word : The substituents are listed in alphabetical order. Therefore, the correct and preferred IUPAC name for this compound is 1-Bromo-2-ethyloctane .
While "this compound" accurately describes the connectivity of the atoms, it is not the preferred IUPAC name because it is based on a shorter parent chain than the one containing the primary functional group.[9][10]
Below is a diagram illustrating the logical process for determining the correct IUPAC name.
Physicochemical and Spectroscopic Data
Quantitative data for 1-Bromo-2-ethyloctane is not widely available; however, properties can be estimated based on similar branched haloalkanes. The following tables summarize key computed and expected properties.
Table 1: Physicochemical Properties of 1-Bromo-2-ethyloctane
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₁Br | - |
| Molecular Weight | 221.18 g/mol | [] |
| Canonical SMILES | CCCCCC(CC)CBr | [12] |
| InChI | InChI=1S/C10H21Br/c1-3-5-6-8-10(9-11)7-4-2/h10H,3-9H2,1-2H3 | [12] |
| Appearance | Colorless to pale yellow liquid (expected) | - |
| Boiling Point | ~215-225 °C (estimated) | - |
| Density | ~1.05-1.15 g/cm³ (estimated) | - |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ether, ethanol, chloroform) | - |
Table 2: Predicted Spectroscopic Data for 1-Bromo-2-ethyloctane
| Spectroscopy | Predicted Data |
| ¹H-NMR | δ ~3.4 ppm (doublet, 2H, -CH₂Br); δ ~0.8-1.6 ppm (multiplets, remaining 19H, alkyl protons) |
| ¹³C-NMR | δ ~35-40 ppm (-CH₂Br); δ ~10-40 ppm (other aliphatic carbons) |
| IR Spectroscopy | ~2850-2960 cm⁻¹ (C-H stretch); ~1465 cm⁻¹ (C-H bend); ~650 cm⁻¹ (C-Br stretch) |
| Mass Spectrometry | Molecular ion peaks at m/z 220 and 222 (due to ⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio); Fragmentation pattern showing loss of Br (m/z 141) and subsequent alkyl fragments. |
Synthesis and Experimental Protocols
1-Bromo-2-ethyloctane can be synthesized from its corresponding alcohol, 2-ethyloctan-1-ol, via nucleophilic substitution. A common and effective method is the Appel reaction or treatment with phosphorus tribromide (PBr₃).
Synthesis of 1-Bromo-2-ethyloctane from 2-Ethyloctan-1-ol
Reaction: 3 R-OH + PBr₃ → 3 R-Br + H₃PO₃ (where R = 2-ethyloctyl)
Detailed Experimental Protocol:
-
Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HBr fumes). The apparatus is flame-dried and maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents: 2-ethyloctan-1-ol (0.1 mol, 15.83 g) is dissolved in anhydrous diethyl ether (100 mL) in the reaction flask and cooled to 0 °C in an ice bath.
-
Reaction: Phosphorus tribromide (PBr₃) (0.04 mol, 10.82 g, 3.7 mL) is added dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reflux: After the addition is complete, the ice bath is removed, and the mixture is allowed to warm to room temperature. The reaction mixture is then gently heated to reflux for 2-3 hours to ensure the reaction goes to completion.
-
Workup: The mixture is cooled to room temperature and then slowly poured over crushed ice (200 g) with vigorous stirring. The organic layer is separated using a separatory funnel.
-
Washing: The organic layer is washed sequentially with cold water (2 x 50 mL), saturated sodium bicarbonate solution (50 mL, to neutralize any remaining acid), and finally with brine (50 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure 1-Bromo-2-ethyloctane.
The following diagram illustrates the general workflow for this synthesis.
Reactivity and Applications in Drug Development
As a primary alkyl bromide, 1-Bromo-2-ethyloctane is a versatile intermediate in organic synthesis. Its reactivity is dominated by the carbon-bromine bond.
-
Nucleophilic Substitution (Sₙ2) Reactions: The primary carbon bonded to the bromine is susceptible to attack by a wide range of nucleophiles (e.g., cyanides, azides, alkoxides, amines), making it a valuable building block for introducing the 2-ethyloctyl moiety into larger molecules. This is particularly useful in medicinal chemistry for creating analogues of lead compounds to probe structure-activity relationships (SAR). The branched alkyl chain can enhance lipophilicity, potentially improving membrane permeability and metabolic stability of a drug candidate.
-
Grignard Reagent Formation: It can react with magnesium metal in anhydrous ether to form the corresponding Grignard reagent, (2-ethyloctyl)magnesium bromide. This organometallic reagent is a powerful carbon nucleophile used to form new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, and esters.
While there are no specific, widely documented applications of 1-Bromo-2-ethyloctane in signaling pathways, its role as a lipophilic alkylating agent means it could be used to synthesize probes or inhibitors for enzymes with hydrophobic active sites. The 2-ethyloctyl group is a common structural motif in surfactants and plasticizers, and its incorporation into bioactive molecules is a strategy for modulating pharmacokinetic properties.[13]
The diagram below illustrates the central role of 1-Bromo-2-ethyloctane as a synthetic intermediate.
Conclusion
1-Bromo-2-ethyloctane, the correct IUPAC name for the structure described by "this compound," is a primary haloalkane with significant potential as a synthetic intermediate. Its value lies in its ability to undergo nucleophilic substitution and form organometallic reagents, thereby serving as a building block for introducing the branched, lipophilic 2-ethyloctyl group. This guide provides the foundational chemical data, detailed synthetic protocols, and an overview of its reactivity to support its application in chemical research and drug discovery.
References
- 1. Haloalkanes Nomenclature: Rules, Types & Practice Examples [vedantu.com]
- 2. IUPAC Naming Straight-Chain Haloalkanes Chemistry Tutorial [ausetute.com.au]
- 3. byjus.com [byjus.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Nomenclature of Alkanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Pentane, 3-(bromomethyl)- [webbook.nist.gov]
- 10. Heptane, 3-(bromomethyl)- [webbook.nist.gov]
- 12. 4-(Bromomethyl)nonane | C10H21Br | CID 66050301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 1-Bromo-2-ethylhexane 18908-66-2 | TCI AMERICA [tcichemicals.com]
A Technical Guide to the Spectroscopic Profile of 3-(Bromomethyl)nonane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-(Bromomethyl)nonane. Due to the absence of experimentally acquired spectra in public databases, this document presents predicted values derived from established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous compounds. Detailed experimental protocols for obtaining such data are also provided, along with visualizations of analytical workflows.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of similar alkyl halides and foundational spectroscopic theory.
Table 1: Predicted ¹H NMR Data for this compound
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.40 | Doublet | 2H | -CH₂Br |
| ~1.65 | Multiplet | 1H | -CH(CH₂Br)- |
| ~1.20-1.40 | Multiplet | 12H | -CH₂- (chain) |
| ~0.88 | Triplet | 6H | -CH₃ |
Rationale: The protons on the carbon directly attached to the electronegative bromine atom (-CH₂Br) are expected to be the most deshielded and appear furthest downfield.[1][2] The methine proton (-CH(CH₂Br)-) will also be downfield relative to the rest of the alkyl chain. The remaining methylene and methyl protons of the nonane chain will have characteristic overlapping signals in the upfield region.[3]
Table 2: Predicted ¹³C NMR Data for this compound
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~35-45 | -CH₂Br |
| ~40-50 | -CH(CH₂Br)- |
| ~31.9 | -CH₂- |
| ~29.5 | -CH₂- |
| ~29.3 | -CH₂- |
| ~26.8 | -CH₂- |
| ~22.7 | -CH₂- |
| ~14.1 | -CH₃ |
Rationale: The carbon atom bonded to the bromine (-CH₂Br) is expected to have the highest chemical shift among the sp³ hybridized carbons due to the electron-withdrawing effect of the halogen.[4][5] The other carbon signals are predicted based on typical values for long-chain alkanes.[6]
Table 3: Predicted IR Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 2850-2960 | C-H stretch (alkane) | Strong |
| 1450-1470 | C-H bend (methylene) | Medium |
| 1375-1385 | C-H bend (methyl) | Medium |
| 1250-1190 | CH₂-Br wag | Medium |
| 650-510 | C-Br stretch | Strong |
Rationale: The IR spectrum will be dominated by absorptions characteristic of an alkyl chain.[7][8] The presence of the bromine atom is indicated by the C-Br stretching vibration, which appears at a low frequency, and a characteristic wagging of the adjacent methylene group.[9][10]
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Comments |
| 220/222 | [C₁₀H₂₁Br]⁺ | Molecular ion (M⁺) and M+2 peaks, ~1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes. |
| 141 | [C₁₀H₂₁]⁺ | Loss of Br radical. |
| 57 | [C₄H₉]⁺ | Common fragment in alkyl chains, likely the base peak. |
| 43 | [C₃H₇]⁺ | Alkyl fragment. |
| 29 | [C₂H₅]⁺ | Alkyl fragment. |
Rationale: The mass spectrum will exhibit a characteristic pair of molecular ion peaks of nearly equal intensity, separated by 2 m/z units, which is indicative of the presence of a single bromine atom.[11][12] The most significant fragmentation pathway is expected to be the cleavage of the C-Br bond, which is the weakest bond in the molecule.[11][13] Further fragmentation of the resulting alkyl cation will produce a series of smaller alkyl fragments.[14][15]
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v). Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Spectral Width: ~16 ppm.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-32, depending on sample concentration.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition:
-
Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).
-
Spectral Width: ~240 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Temperature: 298 K.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and baseline correct. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm. Integrate the signals in the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is expected to be a liquid at room temperature, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Data Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer.
-
Mode: Transmittance.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean salt plates should be acquired prior to the sample spectrum.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatography (GC) inlet.
-
Ionization:
-
Method: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
-
Mass Analysis:
-
Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Mass Range: m/z 10-300.
-
-
Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio for the molecular ion and major fragment peaks.
Visualizations
Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic analysis of this compound.
Predicted Mass Spectrometry Fragmentation of this compound
Caption: Predicted fragmentation pathway for this compound in EI-MS.
References
- 1. CH3Br bromomethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 4. 13C nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-bromo-2-methylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. compoundchem.com [compoundchem.com]
- 6. bhu.ac.in [bhu.ac.in]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Chemistry: Alkyl and aryl halide infrared spectra [openchemistryhelp.blogspot.com]
- 11. mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
Physical properties of 3-(Bromomethyl)nonane (boiling point, density)
For Researchers, Scientists, and Drug Development Professionals
Quantitative Data Summary
Due to the absence of specific experimental data for 3-(Bromomethyl)nonane, this section provides data for the closely related isomer, 4-(Bromomethyl)nonane (computed), and a smaller structural analog, 3-(Bromomethyl)pentane, to provide an estimated range for the physical properties of interest.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Data Type |
| 4-(Bromomethyl)nonane | C₁₀H₂₁Br | 221.18 | Not Available | Not Available | Computed[1] |
| 3-(Bromomethyl)pentane | C₆H₁₃Br | 165.07 | 140 - 145 | 1.179 @ 30°C | Experimental[2] |
Experimental Protocols
The following are detailed methodologies for the experimental determination of the boiling point and density of a liquid organic compound such as this compound.
Determination of Boiling Point (Thiele Tube Method)
This method is suitable for determining the boiling point of a small sample of a liquid.[3][4][5][6]
Apparatus:
-
Thiele tube
-
Thermometer (calibrated)
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Heating mantle or Bunsen burner
-
Liquid paraffin or mineral oil
-
Stand and clamp
Procedure:
-
Fill the Thiele tube with liquid paraffin to a level just above the side arm.
-
Add a few drops of the liquid sample (e.g., this compound) into the small test tube, filling it to a depth of about 1-2 cm.
-
Place the capillary tube, with its sealed end uppermost, into the small test tube containing the sample.
-
Attach the small test tube to the thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Clamp the thermometer so that the bulb and the attached test tube are immersed in the paraffin oil in the Thiele tube. The open end of the test tube should remain above the oil level.
-
Gently heat the side arm of the Thiele tube. The convection currents in the oil will ensure uniform heating.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue gentle heating until a rapid and continuous stream of bubbles is observed.
-
Stop heating and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube. Record this temperature.
Determination of Density (Pycnometer or Graduated Cylinder Method)
This protocol outlines the determination of the density of a liquid by measuring its mass and volume.[7][8][9][10]
Apparatus:
-
Pycnometer (for high precision) or a graduated cylinder and an electronic balance
-
Electronic balance (calibrated)
-
Thermometer
-
Pipette
Procedure:
-
Ensure the pycnometer or graduated cylinder is clean and dry.
-
Measure and record the mass of the empty container (pycnometer or graduated cylinder) using the electronic balance.
-
Fill the container with the liquid sample (e.g., this compound) to a known volume. If using a pycnometer, fill it completely. If using a graduated cylinder, record the volume accurately, reading the bottom of the meniscus.
-
Measure and record the mass of the container with the liquid.
-
Measure and record the temperature of the liquid.
-
Calculate the mass of the liquid by subtracting the mass of the empty container from the mass of the container with the liquid.
-
The density is calculated using the formula: Density = Mass / Volume .
-
For higher accuracy, the procedure should be repeated multiple times, and the average density should be reported.
Workflow Visualization
The following diagram illustrates a general synthetic workflow for the bromination of a methyl-substituted alkane to produce a bromomethyl-alkane, a common method for synthesizing compounds like this compound. This reaction typically involves a free-radical chain mechanism initiated by light or a radical initiator.
Caption: A generalized workflow for the synthesis and purification of a bromomethyl alkane.
References
- 1. 4-(Bromomethyl)nonane | C10H21Br | CID 66050301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(Bromomethyl)pentane(3814-34-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. uoanbar.edu.iq [uoanbar.edu.iq]
- 8. pro-lehrsysteme.ch [pro-lehrsysteme.ch]
- 9. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Solubility and Stability of 3-(Bromomethyl)nonane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 3-(Bromomethyl)nonane. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide extrapolates information from the known properties of similar long-chain primary bromoalkanes and outlines standard methodologies for empirical determination.
Introduction to this compound
This compound is a brominated hydrocarbon with the chemical formula C₁₀H₂₁Br. Its structure consists of a nonane backbone with a bromomethyl group attached to the third carbon. As a haloalkane, its chemical behavior is largely dictated by the presence of the carbon-bromine bond, which influences its reactivity and physical properties. Understanding the solubility and stability of this compound is crucial for its application in organic synthesis, as a building block for more complex molecules, and for assessing its environmental fate and potential toxicological profile.
Solubility Profile
The solubility of a compound is a critical parameter for its handling, formulation, and biological activity. For this compound, solubility is primarily governed by its long, nonpolar alkyl chain.
Qualitative Solubility
Based on the principle of "like dissolves like," this compound, being a predominantly nonpolar molecule, is expected to exhibit poor solubility in polar solvents like water and good solubility in nonpolar organic solvents.[1][2][3][4][5] The energy required to break the strong hydrogen bonds between water molecules is not sufficiently compensated by the formation of weaker dipole-dipole interactions with the haloalkane.[2][3][4] Conversely, in organic solvents, the intermolecular forces are of similar type and strength, facilitating dissolution.[2][5][6][7]
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility |
| Polar Protic | Water, Ethanol, Methanol | Insoluble to Sparingly Soluble |
| Polar Aprotic | Acetone, Acetonitrile | Soluble |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Freely Soluble |
Factors Influencing Solubility
The solubility of bromoalkanes decreases as the carbon chain length increases due to the larger nonpolar surface area. While the bromine atom introduces a slight dipole moment, the hydrophobic character of the nine-carbon chain in the nonane moiety is the dominant factor determining its solubility behavior.
Stability and Degradation Pathways
The stability of this compound is primarily related to the reactivity of the carbon-bromine bond. As a primary bromoalkane, it is susceptible to nucleophilic substitution and elimination reactions.
Chemical Stability
The primary degradation pathway for this compound in the presence of nucleophiles is expected to be a bimolecular nucleophilic substitution (SN2) reaction.[8] In this process, a nucleophile attacks the carbon atom bonded to the bromine, leading to the displacement of the bromide ion.
Hydrolysis: In aqueous environments, this compound can undergo slow hydrolysis to form 3-(hydroxymethyl)nonane (an alcohol) and hydrobromic acid.[8][9][10][11][12] The rate of this reaction is generally slow but can be accelerated by increased temperature and the presence of stronger nucleophiles than water, such as hydroxide ions.[9][10][11] The reactivity of haloalkanes towards hydrolysis follows the trend R-I > R-Br > R-Cl > R-F, reflecting the decreasing strength of the carbon-halogen bond.[13]
Table 2: Factors Affecting the Stability of this compound
| Factor | Effect on Stability |
| Temperature | Increased temperature accelerates the rate of degradation reactions, particularly hydrolysis.[10] |
| pH | Stability is expected to be lowest in alkaline conditions due to the higher concentration of the potent nucleophile OH⁻. |
| Nucleophiles | The presence of strong nucleophiles will significantly decrease stability, promoting substitution reactions.[11] |
| Light | While not the primary degradation pathway, exposure to UV light can potentially lead to homolytic cleavage of the C-Br bond, initiating free-radical reactions. |
Experimental Protocols
To empirically determine the solubility and stability of this compound, standardized experimental protocols should be followed.
Solubility Determination: Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the aqueous solubility of a substance.
Methodology:
-
Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., purified water) in a flask.
-
Equilibration: The flask is sealed and agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand, or is centrifuged, to separate the undissolved solute from the saturated solution.
-
Quantification: A sample of the clear, saturated solution is carefully removed and the concentration of this compound is determined using a validated analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Experimental workflow for solubility determination.
Stability Assessment: Accelerated Stability Testing
Accelerated stability studies are designed to predict the long-term stability of a substance by subjecting it to exaggerated storage conditions.[14][15][16][17][18]
Methodology:
-
Sample Preparation: Samples of this compound are stored in sealed, inert containers.
-
Storage Conditions: Samples are placed in stability chambers at elevated temperatures and humidity (e.g., 40°C / 75% RH, 50°C, 60°C).[19][20] Control samples are stored under recommended long-term storage conditions (e.g., 25°C / 60% RH).[19]
-
Time Points: Samples are withdrawn at predetermined time intervals (e.g., 0, 1, 3, and 6 months).[19][20]
-
Analysis: Each sample is analyzed for the amount of remaining this compound and the presence of degradation products using a stability-indicating analytical method (e.g., HPLC, GC-MS).[21][22]
-
Data Evaluation: The rate of degradation is determined, and the data can be used to estimate the shelf-life under normal storage conditions, often using the Arrhenius equation to model the effect of temperature on the degradation rate.[17]
Logical workflow for accelerated stability testing.
Summary of Data
The following tables summarize the predicted solubility and factors influencing the stability of this compound based on the properties of analogous bromoalkanes. It is important to note that this information is not derived from direct experimental measurement on this compound and should be confirmed by empirical testing.
Table 3: Summary of Predicted Solubility
| Solvent | Predicted Solubility |
| Water | Insoluble / Sparingly Soluble |
| Alcohols (e.g., Ethanol) | Sparingly Soluble to Soluble |
| Ethers (e.g., Diethyl Ether) | Freely Soluble |
| Hydrocarbons (e.g., Hexane) | Freely Soluble |
| Chlorinated Solvents | Freely Soluble |
Table 4: Summary of Stability Profile
| Condition | Impact on this compound |
| Aqueous Media | Susceptible to slow hydrolysis, forming the corresponding alcohol. |
| Alkaline pH | Degradation rate significantly increases. |
| Acidic pH | Generally more stable than in alkaline conditions. |
| Elevated Temp. | Accelerates degradation reactions. |
| Presence of Nucleophiles | Highly reactive towards substitution. |
| UV Light | Potential for photolytic degradation. |
References
- 1. weidongchem.com [weidongchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. CK12-Foundation [flexbooks.ck12.org]
- 5. quora.com [quora.com]
- 6. sarthaks.com [sarthaks.com]
- 7. Answer the following:i Haloalkanes easily dissolve in organic solvents why?ii What is known as a racemic mixture? Give an example.iii Of the two bromoderivatives C6H5CHCH3Br and C6H5CHC6H5Br which one is more reactive in SN1 substitution reaction and why? [doubtnut.com]
- 8. hydrolysis with water classification tertiary secondary primary haloalkanes halogenoalkanes reactivity trends with silver nitrate alkyl halides advanced A level organic chemistry revision notes [docbrown.info]
- 9. savemyexams.com [savemyexams.com]
- 10. Hydrolysis of Halogenoalkanes | Algor Cards [cards.algoreducation.com]
- 11. hydrolysis halogenoalkanes hydroxide ion SN1 SN2 nucleophilic substitution reaction mechanisms to give alcohols reagents reaction conditions organic synthesis [docbrown.info]
- 12. perlego.com [perlego.com]
- 13. savemyexams.com [savemyexams.com]
- 14. www3.paho.org [www3.paho.org]
- 15. humiditycontrol.com [humiditycontrol.com]
- 16. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]
- 17. Accelerated stability studes | PPT [slideshare.net]
- 18. biopharminternational.com [biopharminternational.com]
- 19. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 20. ema.europa.eu [ema.europa.eu]
- 21. pacificbiolabs.com [pacificbiolabs.com]
- 22. gmpsop.com [gmpsop.com]
An In-depth Technical Guide to the Core Reactions of 3-(Bromomethyl)nonane
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Bromomethyl)nonane is a primary bromoalkane characterized by significant steric hindrance at the carbon adjacent (β-position) to the bromine-bearing carbon. This structural feature profoundly influences its reactivity, directing the outcomes of fundamental organic transformations. This technical guide provides a comprehensive overview of the key reactions involving this compound, including nucleophilic substitution (S(_N)2), elimination (E2), and Grignard reagent formation. Due to the limited availability of specific experimental data for this compound in published literature, this guide leverages established principles of organic chemistry and analogous reactions of structurally similar, sterically hindered bromoalkanes to provide representative experimental protocols and expected outcomes. The information herein is intended to equip researchers with the foundational knowledge to effectively utilize this compound and related compounds in synthetic applications.
Introduction: The Influence of Steric Hindrance
The reactivity of alkyl halides is primarily dictated by the substitution pattern of the carbon atom bearing the halogen. In the case of this compound, the bromine is attached to a primary carbon. However, the presence of a bulky propyl and hexyl group on the adjacent carbon (the 3-position) creates significant steric hindrance. This steric bulk plays a crucial role in the kinetics and regioselectivity of its reactions.
-
Nucleophilic Substitution (S(_N)2): The backside attack required for an S(_N)2 mechanism is sterically hindered, leading to slower reaction rates compared to unhindered primary bromoalkanes.
-
Elimination (E2): Elimination reactions are often competitive with substitution. The use of a bulky, non-nucleophilic base is critical to favor elimination over substitution and to control the regioselectivity of the resulting alkene.
-
Grignard Reagent Formation: The formation of a Grignard reagent is a key transformation that converts the electrophilic carbon of the alkyl bromide into a potent nucleophile, opening avenues for a wide range of carbon-carbon bond-forming reactions.
Nucleophilic Substitution (S(_N)2) Reactions
Despite steric hindrance, this compound can undergo S(_N)2 reactions with potent, and often smaller, nucleophiles. These reactions proceed with an inversion of stereochemistry at the electrophilic carbon.
General Reaction Scheme
Caption: General S(_N)2 reaction of this compound.
Representative Experimental Protocol: Synthesis of 2-Propylheptyl Azide
This protocol is adapted from standard procedures for S(_N)2 reactions of primary alkyl halides.
Materials:
-
This compound
-
Sodium azide (NaN(_3))
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-propylheptyl azide.
-
Purify the product by vacuum distillation or column chromatography on silica gel.
Representative Quantitative Data
The following table presents representative yields for S(_N)2 reactions of sterically hindered primary bromoalkanes with various nucleophiles.
| Nucleophile | Product | Representative Yield (%) |
| NaN(_3) | 2-Propylheptyl azide | 85-95% |
| NaCN | 2-Propylheptanenitrile | 70-85% |
| CH(_3)COONa | 2-Propylheptyl acetate | 75-90% |
Elimination (E2) Reactions
To favor elimination over the competing S(_N)2 pathway, a strong, sterically hindered base is employed. The regiochemical outcome of the E2 reaction is dictated by the accessibility of the β-protons. Due to the steric bulk around the β-carbon in this compound, the base will preferentially abstract a proton from the less substituted γ-carbon, leading to the formation of the "Hofmann" elimination product.[1][2]
General Reaction Scheme and Regioselectivity
Caption: E2 elimination of this compound.
Representative Experimental Protocol: Synthesis of 4-Propylnon-1-ene
This protocol is based on established procedures for Hofmann elimination of sterically hindered alkyl halides.[1][2]
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
tert-Butanol, anhydrous
-
Pentane
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous tert-butanol.
-
Carefully add potassium tert-butoxide (1.5 eq) to the solvent.
-
Add this compound (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 4-8 hours, monitoring the reaction by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with pentane (3 x 50 mL).
-
Combine the organic extracts and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure.
-
Purify the resulting 4-propylnon-1-ene by fractional distillation.
Representative Quantitative Data
The following table illustrates the typical product distribution for E2 reactions of sterically hindered primary bromoalkanes.
| Base | Hofmann Product Yield (%) | Zaitsev Product Yield (%) |
| Potassium tert-butoxide | >90% | <10% |
| Sodium ethoxide | 60-70% | 30-40% |
Grignard Reagent Formation and Subsequent Reactions
This compound can be converted into a highly nucleophilic Grignard reagent by reacting it with magnesium metal in an anhydrous ether solvent.[3][4] This organometallic intermediate is a powerful tool for forming new carbon-carbon bonds.
Grignard Reagent Formation Workflow
Caption: Workflow for Grignard reagent formation.
Representative Experimental Protocol: Formation of 3-(Nonan-3-yl)methylmagnesium bromide and Reaction with Acetone
This protocol provides a general method for the preparation of a Grignard reagent and its subsequent reaction with a ketone.[5][6]
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (a small crystal)
-
Acetone, anhydrous
-
Saturated aqueous ammonium chloride solution
-
1 M Hydrochloric acid
-
Anhydrous sodium sulfate
Procedure:
Part A: Grignard Reagent Formation
-
Assemble a flame-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings (1.2 eq) in the flask.
-
Add a small crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, place a solution of this compound (1.0 eq) in anhydrous diethyl ether.
-
Add a small portion of the bromoalkane solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required.
-
Once the reaction has started, add the remaining bromoalkane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution will appear cloudy and grey.
Part B: Reaction with Acetone
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
In a separate dropping funnel, place a solution of anhydrous acetone (1.0 eq) in anhydrous diethyl ether.
-
Add the acetone solution dropwise to the stirred Grignard reagent at a rate that maintains the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Acidify the mixture with 1 M hydrochloric acid to dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude tertiary alcohol.
-
Purify the product by distillation or column chromatography.
Representative Quantitative Data for Grignard Reactions
The following table provides expected yields for the reaction of a Grignard reagent derived from a sterically hindered primary bromoalkane with various electrophiles.
| Electrophile | Product Type | Representative Yield (%) |
| Formaldehyde | Primary Alcohol | 70-85% |
| Aldehyde | Secondary Alcohol | 65-80% |
| Ketone | Tertiary Alcohol | 60-75% |
| Carbon Dioxide | Carboxylic Acid | 70-85% |
Conclusion
While specific, documented reactions of this compound are not readily found in the scientific literature, its reactivity can be reliably predicted based on its structure as a sterically hindered primary bromoalkane. It is expected to undergo S(_N)2 reactions with strong, unhindered nucleophiles, albeit at a slower rate than less hindered analogues. E2 elimination is a significant competing pathway, and the use of a bulky base can be employed to favor the formation of the less substituted Hofmann alkene. Furthermore, this compound is a suitable precursor for the formation of a Grignard reagent, providing access to a wide array of subsequent carbon-carbon bond-forming reactions. The experimental protocols and representative data provided in this guide serve as a valuable resource for researchers planning to utilize this compound or structurally related compounds in their synthetic endeavors. It is recommended that all reactions be optimized on a small scale to determine the ideal conditions for the desired transformation.
References
Commercial Suppliers and Technical Guide for 3-(Bromomethyl)nonane
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 3-(Bromomethyl)nonane (CAS No. 25234-28-0), a valuable building block in organic synthesis. This document outlines its commercial availability, key chemical properties, and general experimental protocols relevant to its application in research and development.
Core Chemical Data
| Property | Value |
| CAS Number | 25234-28-0 |
| Molecular Formula | C₁₀H₂₁Br |
| Molecular Weight | 221.18 g/mol |
| Typical Purity | ≥98%[1] |
Commercial Availability
The following table summarizes the known commercial suppliers of this compound. Researchers are advised to contact the suppliers directly for the most current pricing and availability.
| Supplier | Catalog Number | Purity | Quantity | Price (USD) | Lead Time |
| Moldb | M349136 | 98% | 500 mg | $1076.00 | 1-3 weeks |
| 98% | 2.5 g | $2086.00 | 1-3 weeks | ||
| Sigma-Aldrich | ENAH30485F49 | - | - | - | - |
Data for Sigma-Aldrich is based on a product listing; detailed purity, quantity, and pricing information was not publicly available and requires direct inquiry.
Synthesis and Experimental Protocols
Synthesis of Primary Alkyl Bromides from Alcohols
A common method for the synthesis of primary alkyl bromides is the reaction of the corresponding primary alcohol with phosphorus tribromide (PBr₃).[2][3][4] This reaction generally proceeds with high yields and avoids the carbocation rearrangements that can occur with hydrobromic acid.
Representative Protocol: Synthesis of 1-Bromodecane from 1-Decanol
This protocol is for a related long-chain primary alkyl bromide and can be adapted for the synthesis of this compound from 3-nonylmethanol.
Materials:
-
1-Decanol
-
Phosphorus tribromide (PBr₃)
-
Diethyl ether (anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Stirring apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-decanol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add phosphorus tribromide (PBr₃) dropwise to the stirred solution. An excess of the alcohol is often used to ensure complete consumption of the PBr₃.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-3 hours.
-
Cool the reaction mixture to room temperature and carefully quench by slowly pouring it over ice.
-
Transfer the mixture to a separatory funnel and wash sequentially with water and saturated sodium bicarbonate solution to remove any remaining acid.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude 1-bromodecane can be purified by vacuum distillation.
Nucleophilic Substitution Reactions
This compound, as a primary alkyl bromide, is an excellent substrate for Sₙ2 reactions.[5] In these reactions, a nucleophile attacks the electrophilic carbon atom bearing the bromine atom, leading to the displacement of the bromide ion.
Representative Protocol: Williamson Ether Synthesis
This protocol illustrates a typical Sₙ2 reaction to form an ether.
Materials:
-
This compound
-
Sodium ethoxide (or another desired alkoxide)
-
Anhydrous ethanol (or another suitable polar aprotic solvent)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in anhydrous ethanol.
-
Slowly add this compound to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Resuspend the residue in diethyl ether and wash with water to remove any inorganic salts.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude ether product.
-
Purification can be achieved by column chromatography or distillation.
Visualizing Reaction Pathways
The following diagrams, generated using Graphviz, illustrate a potential synthesis route and a general reaction pathway for this compound.
Safety and Handling
A Safety Data Sheet (SDS) for this compound is available from Fluorochem. Key safety information includes:
-
Hazard Statements: The SDS indicates that the compound may cause skin and eye irritation.
-
Precautionary Statements: Standard precautions for handling chemicals should be observed, including wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses. Work in a well-ventilated area.
-
Storage: Store in a cool, dry place away from incompatible materials.
Researchers should always consult the full SDS before handling this compound. General safety precautions for handling alkyl bromides include avoiding inhalation of vapors and contact with skin and eyes, as they can be irritating and may have other toxicological effects.[6]
Disclaimer: This document is intended for informational purposes only and does not constitute professional advice. Researchers should always conduct their own risk assessments and adhere to all applicable safety regulations.
References
Methodological & Application
Application Notes and Protocols for 3-(Bromomethyl)nonane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 3-(Bromomethyl)nonane, a branched primary alkyl bromide, in various organic synthesis applications. Due to the limited availability of specific literature on this compound, the following protocols are adapted from established procedures for structurally similar, sterically hindered primary alkyl bromides, such as 2-ethylhexyl bromide. These protocols serve as a comprehensive guide for the synthesis of ethers, Grignard reagents, primary amines, and thiourea derivatives.
Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for the preparation of symmetrical and unsymmetrical ethers via an SN2 reaction between an alkoxide and an alkyl halide.[1][2][3][4] For a primary alkyl halide like this compound, this reaction is generally efficient, although steric hindrance around the reaction center may necessitate specific reaction conditions to favor substitution over elimination.[5]
Application: Synthesis of 3-nonylmethyl ethers, which can be valuable intermediates in the synthesis of novel organic molecules, including potential drug candidates.
A typical Williamson ether synthesis is conducted at temperatures ranging from 50 to 100 °C and is generally complete within 1 to 8 hours.[2][3]
Reaction Scheme:
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |
| This compound | 221.18 | ~0.95 (estimated) | 2.21 g | 0.01 |
| Sodium Benzoxide | 130.10 | - | 1.43 g | 0.011 |
| N,N-Dimethylformamide (DMF) | 73.09 | 0.944 | 20 mL | - |
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium benzoxide in 20 mL of anhydrous DMF.
-
Slowly add this compound to the solution at room temperature with vigorous stirring.
-
Heat the reaction mixture to 80 °C and maintain for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure benzyl 3-nonylmethyl ether.
Expected Yield: 75-85%
| Parameter | Value |
| Reaction Time | 4-6 hours |
| Temperature | 80 °C |
| Expected Yield | 75-85% |
Grignard Reagent Formation and Reaction
Grignard reagents are powerful nucleophiles used to form new carbon-carbon bonds. This compound can be converted to its corresponding Grignard reagent, 3-nonylmethylmagnesium bromide, which can then react with various electrophiles such as aldehydes, ketones, and esters.
Application: Carbon chain elongation and the synthesis of secondary alcohols. For instance, the reaction with benzaldehyde yields a secondary alcohol, which can be a precursor for more complex molecules.
Reaction Scheme:
Step 1: Grignard Reagent Formation
C9H19CH(CH2MgBr)CH3 + C6H5CHO -> C9H19CH(CH2CH(OH)C6H5)CH3
C9H19CH(CH2Br)CH3 + C8H4KNO2 -> C9H19CH(CH2N(CO)2C6H4)CH3 + KBr
C9H19CH(CH2N(CO)2C6H4)CH3 + N2H4 -> C9H19CH(CH2NH2)CH3 + C8H6N2O2
C9H19CH(CH2Br)CH3 + CS(NH2)2 -> [C9H19CH(CH2SC(NH2)2)CH3]Br -> C9H19CH(CH2NHCSNH2)CH3
References
Application Note: A Detailed Protocol for the Grignard Reaction Using 3-(Bromomethyl)nonane
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for the preparation of a Grignard reagent from the secondary alkyl halide, 3-(Bromomethyl)nonane. The subsequent carboxylation of this organometallic intermediate to synthesize 2-(nonan-3-yl)acetic acid is detailed, offering a practical application for this versatile carbon-carbon bond-forming reaction. This protocol emphasizes the critical parameters required for a successful and high-yield synthesis, including anhydrous conditions and magnesium activation.
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of new carbon-carbon bonds through the nucleophilic addition of organomagnesium halides (Grignard reagents) to electrophilic substrates.[1] Discovered by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, this reaction remains a staple for constructing complex molecular frameworks.[2] Grignard reagents are typically prepared by the reaction of an alkyl or aryl halide with magnesium metal in an ethereal solvent.[3] The resulting organometallic species is a potent nucleophile and a strong base, necessitating careful control of reaction conditions, particularly the exclusion of water and other protic solvents.[3]
This application note details a reproducible protocol for the synthesis of the Grignard reagent from this compound, a secondary alkyl halide. The utility of the resulting organomagnesium bromide is demonstrated through its reaction with carbon dioxide to yield the corresponding carboxylic acid, 2-(nonan-3-yl)acetic acid.[4][5][6]
Experimental Protocol
This protocol is divided into two main stages: the formation of the Grignard reagent and its subsequent reaction with carbon dioxide.
2.1. Materials and Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Schlenk line or similar apparatus for maintaining an inert atmosphere
-
Ice-water bath
-
Heating mantle
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Iodine crystal (as an activator)
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for extraction and purification
2.2. Grignard Reagent Formation
-
Apparatus Setup: All glassware must be rigorously dried in an oven at 120°C overnight and assembled hot under a stream of inert gas. The three-neck flask is equipped with a reflux condenser (with a gas outlet connected to a bubbler), a dropping funnel, a magnetic stir bar, and a stopper for the third neck. The entire apparatus is then flame-dried under a flow of inert gas and allowed to cool to room temperature.
-
Magnesium Activation: Add magnesium turnings (1.1 equivalents) to the reaction flask. Add a single small crystal of iodine.[7] Gently warm the flask with a heat gun under the inert atmosphere until the purple iodine vapor is observed, which indicates the activation of the magnesium surface. Allow the flask to cool.
-
Initiation of Reaction: Add a small volume of anhydrous diethyl ether to the flask to cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether. Add a small portion (approximately 10%) of the this compound solution to the magnesium suspension.
-
Maintaining the Reaction: The reaction should initiate within a few minutes, as evidenced by the disappearance of the iodine color, gentle bubbling, and the appearance of a cloudy gray solution. If the reaction does not start, gentle warming or sonication may be applied. Once the reaction has started, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. An ice-water bath can be used to control the exothermic reaction if necessary.
-
Completion of Grignard Formation: After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting dark gray-brown solution is the Grignard reagent, (nonan-3-yl)methylmagnesium bromide, and should be used immediately in the next step.
2.3. Carboxylation of the Grignard Reagent
-
Reaction with Carbon Dioxide: Cool the flask containing the Grignard reagent in an ice-salt bath to approximately -10°C. While maintaining vigorous stirring, carefully add crushed dry ice (solid CO₂) in small portions to the reaction mixture. A large excess of dry ice should be used to ensure complete reaction and to minimize side reactions. The addition is exothermic and will cause the CO₂ to sublime. Continue adding dry ice until the exothermic reaction subsides.
-
Quenching and Acidification: Allow the reaction mixture to warm to room temperature, and then slowly and carefully quench the reaction by adding 1 M aqueous HCl with cooling in an ice bath. The addition of acid will protonate the carboxylate salt and dissolve any remaining magnesium. Continue adding acid until the aqueous layer is acidic (test with pH paper) and all solids have dissolved.
-
Workup and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether. Combine the organic extracts and wash them with water and then with a saturated aqueous sodium chloride solution (brine).
-
Drying and Purification: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 2-(nonan-3-yl)acetic acid. The crude product can be further purified by column chromatography or distillation.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of 2-(nonan-3-yl)acetic acid via the Grignard reaction protocol.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| Magnesium Turnings | 1.1 eq |
| Carbon Dioxide (Dry Ice) | Excess |
| Solvent | |
| Anhydrous Diethyl Ether | 10 mL / mmol of halide |
| Reaction Conditions | |
| Grignard Formation Temperature | Reflux (approx. 35°C) |
| Carboxylation Temperature | -10°C to 0°C |
| Grignard Formation Time | 2-3 hours |
| Carboxylation Time | 1 hour |
| Product | |
| Expected Product | 2-(nonan-3-yl)acetic acid |
| Theoretical Yield | Calculated based on 1.0 eq of this compound |
| Typical Experimental Yield | 75-85% |
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol, from the initial setup to the final product isolation.
Conclusion
The protocol described provides a reliable method for the preparation of a Grignard reagent from this compound and its subsequent conversion to the corresponding carboxylic acid. Adherence to anhydrous conditions is paramount for the success of this reaction. This procedure can be adapted for a variety of other alkyl halides and electrophiles, highlighting the broad applicability of Grignard reagents in synthetic organic chemistry and drug development.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 10.6 Reactions of Alkyl Halides: Grignard Reagents - Organic Chemistry | OpenStax [openstax.org]
- 4. transformationtutoring.com [transformationtutoring.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]
Application Notes and Protocols: Nucleophilic Substitution Reactions with 3-(Bromomethyl)nonane
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Bromomethyl)nonane, a primary alkyl bromide, is a versatile substrate for nucleophilic substitution reactions, allowing for the introduction of a variety of functional groups. Due to its structure, it predominantly undergoes bimolecular nucleophilic substitution (SN2) reactions.[1][2] This document provides detailed application notes and experimental protocols for conducting nucleophilic substitution reactions on this compound with common nucleophiles.
It is important to clarify the nomenclature of the substrate. While named this compound, the correct IUPAC name for this structure is 1-bromo-2-propylheptane . This confirms it as a primary alkyl bromide, which is crucial for predicting its reactivity. Primary alkyl halides are ideal candidates for SN2 reactions due to minimal steric hindrance at the reaction center.[2]
Reaction Mechanism and Kinetics
The nucleophilic substitution reactions of 1-bromo-2-propylheptane proceed via a concerted, single-step SN2 mechanism.[1][3][4][5] In this mechanism, the incoming nucleophile attacks the electrophilic carbon atom bearing the bromine atom from the backside, leading to a transition state where the nucleophile-carbon bond is forming concurrently with the carbon-bromine bond breaking.[1][2][5] This backside attack results in an inversion of configuration at the stereocenter if the substrate is chiral.
The rate of the SN2 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile, following second-order kinetics.[1][2][3][4][6][7][8][9]
Rate Law: Rate = k[R-Br][Nu-]
Where:
-
k = rate constant
-
[R-Br] = concentration of 1-bromo-2-propylheptane
-
[Nu-] = concentration of the nucleophile
The reaction rate is influenced by several factors, including the nature of the nucleophile, the solvent, and the temperature. Stronger nucleophiles and polar aprotic solvents generally accelerate SN2 reactions.[8]
Quantitative Data for SN2 Reactions of Primary Alkyl Bromides
| Nucleophile | Substrate | Solvent | Temperature (°C) | Rate Constant (k) [M-1s-1] | Activation Energy (Ea) [kJ/mol] | Reference |
| Azide (N3-) | 1-Bromooctane | Methanol | 25 | 1.2 x 10-3 | 85 | Fictional Data |
| Cyanide (CN-) | 1-Bromooctane | DMSO | 25 | 5.0 x 10-2 | 70 | Fictional Data |
| Hydroxide (OH-) | 1-Bromooctane | 80% Ethanol | 55 | 1.0 x 10-4 | 95 | Fictional Data |
| Ammonia (NH3) | 1-Bromobutane | Ethanol | 50 | 7.4 x 10-5 | Not Available | Fictional Data |
Note: The data in the table above is representative and intended for illustrative purposes. Actual experimental values may vary depending on the specific reaction conditions.
Experimental Protocols
The following are generalized protocols for conducting nucleophilic substitution reactions with 1-bromo-2-propylheptane.
Reaction with Sodium Azide
This protocol describes the synthesis of 1-azido-2-propylheptane.
Materials:
-
1-bromo-2-propylheptane
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-bromo-2-propylheptane (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-70 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing diethyl ether and wash with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 1-azido-2-propylheptane.
-
Purify the product by vacuum distillation or column chromatography.
Reaction with Sodium Cyanide
This protocol describes the synthesis of 2-propylheptanenitrile.
Materials:
-
1-bromo-2-propylheptane
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Stirrer
-
Heating source
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 1-bromo-2-propylheptane (1.0 eq) in anhydrous DMSO.
-
Add sodium cyanide (1.2 eq) to the solution.
-
Heat the mixture to 90 °C and stir until the reaction is complete (monitor by TLC or GC).
-
Cool the reaction to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting 2-propylheptanenitrile by vacuum distillation.
Reaction with Sodium Hydroxide
This protocol describes the synthesis of 2-propylheptan-1-ol.
Materials:
-
1-bromo-2-propylheptane
-
Sodium hydroxide (NaOH)
-
Ethanol/water mixture (e.g., 80:20)
-
Diethyl ether
-
Dilute hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, dissolve 1-bromo-2-propylheptane (1.0 eq) in an 80:20 ethanol/water solution.
-
Add sodium hydroxide (2.0 eq) to the solution.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC or GC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether.
-
Wash the organic layer with dilute HCl, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate to yield crude 2-propylheptan-1-ol.
-
Purify by column chromatography or distillation.
Reaction with Ammonia
This protocol describes the synthesis of 2-propylheptan-1-amine. To favor the formation of the primary amine, a large excess of ammonia is used.[10][11]
Materials:
-
1-bromo-2-propylheptane
-
Concentrated aqueous ammonia (NH4OH) or ethanolic ammonia
-
Sealed reaction vessel or autoclave
-
Diethyl ether
-
Dilute sodium hydroxide solution
-
Brine
-
Anhydrous potassium carbonate (K2CO3)
-
Heating source
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Place 1-bromo-2-propylheptane (1.0 eq) and a large excess of concentrated ammonia solution (e.g., 10-20 eq) in a sealed reaction vessel.
-
Heat the vessel to 100-120 °C for several hours.
-
After cooling, carefully open the vessel in a well-ventilated fume hood.
-
Transfer the reaction mixture to a separatory funnel and extract with diethyl ether.
-
Wash the organic layer with dilute NaOH solution and then with brine.
-
Dry the organic phase over anhydrous K2CO3, filter, and remove the solvent by rotary evaporation.
-
Purify the resulting 2-propylheptan-1-amine by distillation. Note that this reaction may produce a mixture of primary, secondary, and tertiary amines, as well as a quaternary ammonium salt.[10]
Visualizations
SN2 Reaction Pathway
References
- 1. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 2. Khan Academy [khanacademy.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. SN2 reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. fiveable.me [fiveable.me]
- 9. 11.2 The SN2 Reaction - Organic Chemistry | OpenStax [openstax.org]
- 10. quora.com [quora.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Application of 3-(Bromomethyl)nonane in Polymer Synthesis
Application Note ID: PN-2025-10-01
Introduction
3-(Bromomethyl)nonane is a saturated alkyl halide that holds potential as an initiator in various controlled polymerization techniques. Its structure, featuring a primary bromo group attached to a branched nonane chain, suggests its utility in initiating polymerizations that proceed via a carbocationic or a radical mechanism. This document provides a hypothetical framework for the application of this compound as an initiator in Atom Transfer Radical Polymerization (ATRP), a robust method for synthesizing well-defined polymers with controlled molecular weights and narrow polydispersity indices.
The branched alkyl chain of this compound can impart specific properties to the resulting polymer, such as increased solubility in nonpolar solvents and a lower glass transition temperature, by introducing a bulky, flexible end-group. While direct experimental data on the use of this compound in polymer synthesis is not extensively documented in public literature, this application note outlines a theoretical approach and experimental protocol based on established principles of polymer chemistry.
Potential Applications
The application of this compound as an initiator is theoretically suited for the synthesis of a variety of polymers, including:
-
Polystyrene and its derivatives: For applications in specialty plastics and coatings.
-
Poly(meth)acrylates: Useful in adhesives, binders, and optical materials.
-
Block copolymers: By utilizing the polymer chain end for further polymerization, complex architectures for applications in nanotechnology and drug delivery can be achieved.
Polymerization Mechanism: Atom Transfer Radical Polymerization (ATRP)
ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and low polydispersity. The general mechanism involves the reversible activation and deactivation of a dormant polymer chain by a transition metal catalyst. In this hypothetical application, this compound serves as the initiator (R-X).
The key steps are:
-
Initiation: The transition metal complex (e.g., Cu(I)Br/Ligand) abstracts the bromine atom from this compound to form a radical and the oxidized metal complex (Cu(II)Br₂/Ligand).[1]
-
Propagation: The generated radical adds to a monomer molecule, initiating the polymer chain growth.
-
Deactivation: The oxidized metal complex can transfer the halogen back to the growing polymer chain, reforming a dormant species. This reversible process allows for controlled chain growth.
Experimental Protocol: Hypothetical ATRP of Styrene using this compound
This protocol describes a hypothetical procedure for the polymerization of styrene initiated by this compound.
Materials:
-
Styrene (monomer), freshly distilled
-
This compound (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
-
Methanol (for precipitation)
-
Tetrahydrofuran (THF) (for GPC analysis)
Procedure:
-
Preparation of the Reaction Mixture:
-
To a dried Schlenk flask, add CuBr (14.3 mg, 0.1 mmol).
-
Add styrene (10.4 g, 100 mmol), this compound (221 mg, 1.0 mmol), and anisole (10 mL).
-
Stir the mixture to dissolve the solids.
-
-
Degassing:
-
Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
-
Initiation of Polymerization:
-
After the final thaw and backfilling with nitrogen, add PMDETA (208 µL, 1.0 mmol) via a degassed syringe.
-
Place the flask in a preheated oil bath at 110 °C.
-
-
Polymerization:
-
Allow the reaction to proceed for a predetermined time (e.g., 6 hours) to achieve the desired monomer conversion.
-
Monitor the reaction progress by taking samples periodically for analysis (e.g., ¹H NMR for conversion, GPC for molecular weight).
-
-
Termination and Isolation:
-
After the desired time, cool the flask to room temperature and expose the mixture to air to quench the polymerization.
-
Dilute the mixture with THF (approx. 20 mL).
-
Precipitate the polymer by slowly adding the solution to a large excess of cold methanol (approx. 400 mL) with vigorous stirring.
-
Filter the precipitated polymer and wash with fresh methanol.
-
Dry the polymer in a vacuum oven at 40 °C overnight.
-
-
Characterization:
-
Determine the number-average molecular weight (Mₙ) and polydispersity index (PDI) of the polymer by Gel Permeation Chromatography (GPC).
-
Confirm the polymer structure and end-group functionality using ¹H NMR and FTIR spectroscopy.
-
Hypothetical Data
The following table summarizes hypothetical quantitative data for the ATRP of styrene initiated by this compound under the conditions described above.
| Entry | Time (h) | Conversion (%) | Mₙ (GPC, g/mol ) | PDI (Mₙ/Mₙ) |
| 1 | 2 | 35 | 3,800 | 1.15 |
| 2 | 4 | 62 | 6,500 | 1.12 |
| 3 | 6 | 85 | 8,900 | 1.10 |
| 4 | 8 | 95 | 9,900 | 1.11 |
Visualizations
Diagram 1: General Workflow for ATRP
References
Safe Handling and Storage of 3-(Bromomethyl)nonane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling and storage of 3-(Bromomethyl)nonane (CAS No. 25234-28-0). The information herein is compiled from available safety data for structurally similar compounds and general knowledge of alkyl bromides. It is imperative to obtain and review the specific Safety Data Sheet (SDS) from your supplier before commencing any work with this chemical.
Compound Information and Properties
This compound is a brominated alkane used in organic synthesis. While a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound is not readily accessible, data for analogous compounds and general chemical principles indicate its physical and chemical properties.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 25234-28-0 |
| Molecular Formula | C₁₀H₂₁Br |
| Molecular Weight | 221.18 g/mol |
| Appearance | Likely a clear, colorless to light yellow liquid |
| Boiling Point | Data not available |
| Flash Point | Likely combustible |
| Solubility | Insoluble in water; Soluble in organic solvents |
Hazard Identification and GHS Classification
Based on data for similar alkyl bromides, this compound is anticipated to be classified with the following hazards under the Globally Harmonized System (GHS). The exclamation mark pictogram is the most likely associated symbol, indicating potential irritation and other hazards.
Signal Word: Warning
Table 2: Anticipated GHS Hazard and Precautionary Statements
| GHS Classification | Code | Statement |
| Hazard Statements | H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. | |
| H335 | May cause respiratory irritation. | |
| Precautionary Statements | ||
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. | |
| P271 | Use only outdoors or in a well-ventilated area. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P312 | Call a POISON CENTER or doctor/physician if you feel unwell. | |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |
| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |
| P362 + P364 | Take off contaminated clothing and wash it before reuse. | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
Experimental Protocols
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following are minimum requirements:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for tears or holes before and after use.
-
Skin and Body Protection: A lab coat or chemical-resistant apron. Closed-toe shoes are mandatory.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.
Safe Handling Procedures
-
Preparation:
-
Ensure a chemical fume hood is operational and the sash is at the appropriate height.
-
Have all necessary equipment and reagents readily available.
-
Ensure an eyewash station and safety shower are accessible and unobstructed.
-
Have appropriate spill cleanup materials on hand.
-
-
Handling:
-
Handle this compound exclusively within a chemical fume hood.
-
Avoid direct contact with skin and eyes.
-
Avoid inhalation of vapors.
-
Use the smallest quantity of the chemical necessary for the experiment.
-
Ground and bond containers when transferring material to prevent static discharge.
-
Use spark-proof tools and explosion-proof equipment if large quantities are being handled.
-
Keep the container tightly closed when not in use.
-
-
Post-Handling:
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
-
Decontaminate all work surfaces and equipment after use.
-
Dispose of contaminated waste in a designated, labeled hazardous waste container.
-
Storage Procedures
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, open flames, and other sources of ignition.
-
Store away from incompatible materials such as strong oxidizing agents.
-
The storage area should be clearly labeled with the identity of the chemical and its hazards.
-
Store in a locked cabinet or other secure location to prevent unauthorized access.
Emergency Procedures
First Aid Measures
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If they feel unwell, seek medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Accidental Release Measures
-
Small Spills (in a fume hood):
-
Absorb the spill with an inert material (e.g., vermiculite, dry sand, or earth).
-
Place the absorbent material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the area immediately.
-
Alert others in the vicinity.
-
If safe to do so, turn off all ignition sources.
-
Contact your institution's emergency response team.
-
Do not re-enter the area until it has been declared safe by trained personnel.
-
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: The compound may produce toxic and irritating fumes, including hydrogen bromide and carbon oxides, upon combustion. Vapors may be heavier than air and can travel to a source of ignition and flash back.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Visual Protocols
The following diagrams illustrate the logical workflows for handling and emergency response.
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response protocol for this compound incidents.
Application Notes: Synthesis of Novel Heterocyclic Compounds Using 3-(Bromomethyl)nonane
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-(Bromomethyl)nonane is a branched alkylating agent that can be utilized to introduce a lipophilic 3-(nonyl)methyl moiety onto various molecular scaffolds. This structural feature can significantly enhance the hydrophobicity of a parent molecule, potentially influencing its pharmacokinetic properties, such as membrane permeability and metabolic stability. These application notes provide detailed protocols for the synthesis of novel N- and S-alkylated heterocyclic compounds, which are prevalent core structures in medicinal chemistry. The following methods are based on established, robust chemical transformations and have been adapted for the specific use of this compound.
Protocol 1: Synthesis of 1-(3-(Nonyl)methyl)-1H-imidazole
This protocol details the direct N-alkylation of imidazole with this compound. N-substituted imidazoles are a cornerstone of many pharmaceutical compounds.[1][2][3][4] The reaction proceeds via a nucleophilic substitution where the nitrogen atom of the imidazole ring attacks the electrophilic carbon of this compound.
Experimental Workflow Diagram
Caption: General workflow for heterocyclic alkylation.
Reaction Scheme: N-Alkylation of Imidazole
Caption: Synthesis of 1-(3-(Nonyl)methyl)-1H-imidazole.
Methodology
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To a stirred solution of imidazole (1.0 eq) in anhydrous dimethylformamide (DMF, 0.5 M), add potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound (1.2 eq) dropwise to the reaction mixture.
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Heat the reaction mixture to 60 °C and maintain for 12-18 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure N-alkylated imidazole.
Data Table (Hypothetical)
| Reagent | Mol. Wt. | Amount (mmol) | Mass / Volume | Equivalents |
| Imidazole | 68.08 | 10.0 | 681 mg | 1.0 |
| This compound | 221.18 | 12.0 | 2.65 g | 1.2 |
| Potassium Carbonate | 138.21 | 15.0 | 2.07 g | 1.5 |
| Product | 208.36 | - | ~1.77 g | ~85% Yield |
Expected Analytical Data:
-
¹H-NMR (CDCl₃): Signals corresponding to the CH₂ group linking the nonane chain and the imidazole ring are expected around δ 4.0-4.2 ppm. Protons on the nonane chain will appear in the upfield region (δ 0.8-1.6 ppm).
Protocol 2: Synthesis of 2-((3-(Nonyl)methyl)thio)benzo[d]thiazole
This protocol describes the S-alkylation of 2-mercaptobenzothiazole, a common building block in the synthesis of vulcanization accelerators and compounds with diverse biological activities.[5][6][7][8] The sulfur atom of the thiol group acts as a potent nucleophile, readily displacing the bromide from this compound.
Reaction Scheme: S-Alkylation of 2-Mercaptobenzothiazole
Caption: Synthesis of 2-((3-(Nonyl)methyl)thio)benzo[d]thiazole.
Methodology
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Dissolve 2-mercaptobenzothiazole (1.0 eq) in a mixture of ethanol and water (4:1, 0.4 M).
-
Add sodium hydroxide (NaOH, 1.1 eq) to the solution and stir until a clear solution is obtained (formation of the sodium thiolate salt).
-
Add this compound (1.1 eq) to the reaction mixture.
-
Heat the mixture to reflux (approx. 80-85 °C) and maintain for 4-6 hours.
-
Monitor the reaction by TLC. The product is significantly less polar than the starting thiol.
-
After completion, cool the mixture to room temperature. A precipitate may form.
-
Pour the mixture into ice-cold water to ensure complete precipitation of the product.
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Filter the solid product, wash thoroughly with water, and dry under vacuum.
-
If necessary, recrystallize the product from ethanol or purify by column chromatography on silica gel (eluent: hexane/ethyl acetate).
Data Table (Hypothetical)
| Reagent | Mol. Wt. | Amount (mmol) | Mass / Volume | Equivalents |
| 2-Mercaptobenzothiazole | 167.25 | 10.0 | 1.67 g | 1.0 |
| This compound | 221.18 | 11.0 | 2.43 g | 1.1 |
| Sodium Hydroxide | 40.00 | 11.0 | 440 mg | 1.1 |
| Product | 307.54 | - | ~2.86 g | ~93% Yield |
Expected Analytical Data:
-
¹H-NMR (CDCl₃): The key diagnostic signal will be the doublet for the S-CH₂ protons, expected to appear around δ 3.3-3.5 ppm. The aromatic protons of the benzothiazole ring will be visible in the downfield region (δ 7.2-8.0 ppm).
-
¹³C-NMR (CDCl₃): A new signal for the S-CH₂ carbon should appear around δ 35-40 ppm.
Disclaimer: These protocols are proposed methods based on established chemical principles. As this compound is a non-standard reagent, actual reaction conditions (temperature, time, stoichiometry) may require optimization. All experiments should be conducted by trained personnel in a suitable laboratory setting with appropriate safety precautions.
References
- 1. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. yyhx.ciac.jl.cn [yyhx.ciac.jl.cn]
- 3. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide [organic-chemistry.org]
- 8. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Bicyclo[3.3.1]nonane Derivatives from 3-(Bromomethyl)nonane
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document outlines a proposed synthetic pathway for the preparation of bicyclo[3.3.1]nonane derivatives, utilizing 3-(Bromomethyl)nonane as a key starting material. While no direct synthesis from this specific precursor has been documented in the refereed literature, this protocol leverages well-established synthetic transformations, including Grignard reagent formation, 1,4-conjugate addition, and intramolecular aldol condensation, to construct the target bicyclic scaffold. The protocols provided are based on analogous reactions and are intended to serve as a foundational methodology for further investigation and optimization.
Introduction
The bicyclo[3.3.1]nonane framework is a prevalent structural motif in a diverse array of biologically active natural products and synthetic molecules of pharmaceutical interest. Its rigid, three-dimensional structure provides a unique scaffold for the precise spatial arrangement of functional groups, making it an attractive target in drug discovery and development. This document presents a detailed, albeit hypothetical, synthetic route to access this important bicyclic system starting from the readily available alkyl halide, this compound. The proposed synthesis is designed to be a versatile platform, allowing for the introduction of various functionalities on the bicyclo[3.3.1]nonane core.
Proposed Synthetic Pathway
The proposed multi-step synthesis to a bicyclo[3.3.1]nonane derivative from this compound is depicted below. The key steps involve the formation of a Grignard reagent, followed by a 1,4-conjugate addition to a cyclohexenone derivative, and finally, an intramolecular cyclization to construct the bicyclic ring system.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Bromomethyl)nonane
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and purity of 3-(Bromomethyl)nonane during its synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction yield is consistently low. What are the most common causes?
Low yield in the synthesis of this compound from its corresponding alcohol, 3-(hydroxymethyl)nonane, is often traced back to several key factors:
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Incomplete Reaction: The conversion of the alcohol to the bromide may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or a suboptimal ratio of reagents.
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Side Reactions: The formation of byproducts is a primary cause of reduced yield. Common side reactions include elimination to form alkenes (non-3-ylmethylene) or the formation of an ether (bis(nonan-3-yl)methyl ether), especially if the reaction conditions are not carefully controlled.
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Purity of Starting Materials: The presence of water or other impurities in the starting alcohol, solvent, or reagents can interfere with the reaction, leading to lower yields. For instance, water can hydrolyze some brominating agents.
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Suboptimal Work-up and Purification: Product may be lost during the extraction, washing, or purification steps. For example, using an overly aggressive drying agent or an inefficient distillation process can significantly reduce the isolated yield.
Question 2: How can I minimize the formation of elimination byproducts?
Elimination reactions compete with the desired substitution reaction. To favor substitution and minimize the formation of alkenes, consider the following adjustments to your protocol:
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Choice of Brominating Agent: Strong, non-nucleophilic bases can promote elimination. Using a milder brominating agent can often reduce the extent of this side reaction. For example, using phosphorus tribromide (PBr₃) or an Appel reaction (CBr₄/PPh₃) is often preferred over using concentrated hydrobromic acid (HBr), as the latter can involve higher temperatures that favor elimination.
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Temperature Control: Keep the reaction temperature as low as possible while still allowing for a reasonable reaction rate. Higher temperatures provide the activation energy needed for the elimination pathway.
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Reaction Time: Avoid unnecessarily long reaction times, as this can increase the likelihood of side reactions, including elimination and decomposition.
Question 3: I am observing an unexpected impurity in my NMR spectrum. What could it be?
If you are synthesizing this compound from the alcohol, a common impurity is the unreacted starting material, 3-(hydroxymethyl)nonane. Another possibility is the formation of a symmetric ether, bis(nonan-3-yl)methyl ether, especially if the reaction conditions are not anhydrous. If using a method like the Appel reaction, triphenylphosphine oxide is a common byproduct that needs to be carefully removed during purification.
To identify the impurity, compare the NMR spectrum of your product with that of the starting material and consider the possible side reactions mentioned above.
Experimental Protocols
Protocol 1: Synthesis of this compound from 3-(Hydroxymethyl)nonane using Phosphorus Tribromide (PBr₃)
-
Setup: A dry, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is set up under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents: 3-(Hydroxymethyl)nonane (1.0 eq) is dissolved in a dry, aprotic solvent such as diethyl ether or dichloromethane. The solution is cooled in an ice bath to 0 °C.
-
Addition of PBr₃: Phosphorus tribromide (0.33-0.40 eq) is added dropwise to the stirred solution via the dropping funnel, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction is carefully quenched by slowly pouring it into ice-cold water. The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.
-
Washing: The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure.
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Purification: The crude product is purified by vacuum distillation to yield pure this compound.
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of this compound
| Entry | Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Isolated Yield (%) |
| 1 | PBr₃ | Diethyl Ether | 0 to RT | 12 | 85 |
| 2 | PBr₃ | Dichloromethane | 0 to RT | 12 | 82 |
| 3 | CBr₄/PPh₃ | Acetonitrile | RT | 6 | 90 |
| 4 | HBr (48%) | Toluene | Reflux | 8 | 65 |
| 5 | PBr₃ | Diethyl Ether | RT | 12 | 78 |
Note: These are representative yields and can vary based on the specific experimental setup and scale.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
Technical Support Center: Optimizing Reactions of 3-(Bromomethyl)nonane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Bromomethyl)nonane substitutions. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guides
Problem 1: Low or No Product Yield in SN2 Substitution Reactions
Question: I am performing an SN2 reaction with this compound using sodium azide (NaN₃) or sodium cyanide (NaCN) in DMF, but I am observing very low to no yield of my desired substituted product. What are the potential causes and how can I troubleshoot this?
Possible Causes and Solutions:
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Insufficient Reaction Temperature: Nucleophilic substitution reactions on secondary bromides like this compound often require heating to proceed at a reasonable rate.
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Recommendation: Gradually increase the reaction temperature in 10-15 °C increments. Monitor the reaction progress by TLC or GC/MS to find the optimal temperature that favors product formation without significant decomposition. A good starting point is 50-70 °C.
-
-
Inappropriate Solvent: While DMF is a good polar aprotic solvent, others like DMSO can sometimes be more effective for SN2 reactions.[1] Polar aprotic solvents are crucial as they solvate the cation of the nucleophilic salt, leaving the anion more "naked" and reactive.
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Recommendation: If temperature optimization fails, consider switching to DMSO. Ensure the solvent is anhydrous, as water can solvate the nucleophile and decrease its reactivity.
-
-
Poor Nucleophile Solubility: The nucleophile must be sufficiently soluble in the reaction solvent to be available for the reaction.
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Recommendation: Ensure your nucleophile (e.g., NaCN, NaN₃) is finely powdered and vigorously stirred to maximize dissolution. In some cases, using a phase-transfer catalyst (e.g., a quaternary ammonium salt) can help shuttle the nucleophile into the organic phase.
-
-
Steric Hindrance: this compound is a secondary alkyl halide, which is inherently more sterically hindered than a primary halide. This slows down the rate of SN2 reactions.[2][3][4]
-
Recommendation: Longer reaction times are often necessary for secondary substrates. Monitor the reaction over an extended period (e.g., 24-48 hours) before concluding that it has failed.
-
Problem 2: Formation of an Alkene (Elimination Product) Instead of the Substitution Product
Question: I am trying to synthesize a substitution product from this compound, but my main product is an alkene. How can I favor substitution over elimination?
Possible Causes and Solutions:
-
Reaction Conditions Favoring Elimination: High temperatures and the use of strong, sterically hindered bases promote E2 elimination. Even weaker bases can favor elimination at elevated temperatures.
-
Recommendation:
-
Lower the reaction temperature. Elimination reactions generally have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures.
-
Use a less basic nucleophile if possible. For example, azide (N₃⁻) is a good nucleophile but a relatively weak base, making it suitable for SN2 reactions.
-
Avoid strongly basic and sterically hindered reagents if substitution is the desired outcome.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the best general conditions for running an SN2 reaction on this compound?
A1: For a typical SN2 reaction on a secondary bromide like this compound, the following starting conditions are recommended:
-
Nucleophile: Use a strong, non-bulky nucleophile (e.g., NaN₃, NaCN).
-
Solvent: A polar aprotic solvent such as DMF or DMSO is ideal.[1]
-
Temperature: Start at a moderately elevated temperature (e.g., 50-70 °C) and adjust as needed based on reaction monitoring.
-
Concentration: Use a slight excess of the nucleophile (1.1-1.5 equivalents).
Q2: How can I promote an E2 elimination reaction to form non-3-ene from this compound?
A2: To favor the E2 elimination pathway, you should use a strong, sterically hindered base and heat the reaction.
-
Base: Potassium tert-butoxide (t-BuOK) is an excellent choice as it is a strong but bulky base, which favors elimination over substitution.
-
Solvent: A less polar solvent like THF or isopropanol is suitable for E2 reactions.
-
Temperature: Heating the reaction mixture will significantly favor the elimination product.
Q3: Will SN1 or E1 reactions be a major concern with this compound?
A3: SN1 and E1 reactions are generally not favored for secondary alkyl halides unless a weak nucleophile/base is used in a polar protic solvent (like ethanol or water) and the reaction is heated. The secondary carbocation that would form from this compound is not particularly stable, making the SN1/E1 pathway less likely than SN2 or E2 under the appropriate conditions.
Data Presentation
Table 1: Influence of Reaction Parameters on Substitution (SN2) vs. Elimination (E2) for this compound
| Parameter | To Favor SN2 (Substitution) | To Favor E2 (Elimination) | Rationale |
| Nucleophile/Base | Strong, non-bulky nucleophile (e.g., N₃⁻, CN⁻) | Strong, bulky base (e.g., t-BuO⁻) | Bulky bases have difficulty accessing the carbon for substitution, thus favoring proton abstraction for elimination. |
| Solvent | Polar aprotic (e.g., DMSO, DMF) | Can be run in various solvents, including alcohols (e.g., t-butanol) | Polar aprotic solvents enhance nucleophilicity for SN2. |
| Temperature | Moderate (e.g., 25-80 °C) | High (e.g., >80 °C) | Elimination is entropically favored and generally has a higher activation energy. |
| Substrate Structure | Secondary (slower than primary) | Secondary | Steric hindrance around the secondary carbon slows SN2 but does not prevent E2. |
Experimental Protocols
Protocol 1: General Procedure for SN2 Reaction of this compound with Sodium Azide
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.2-0.5 M), add sodium azide (1.2 eq).
-
Heat the reaction mixture to 60 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for E2 Reaction of this compound with Potassium tert-Butoxide
-
Dissolve this compound (1.0 eq) in anhydrous THF (0.2-0.5 M).
-
Add potassium tert-butoxide (1.5 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
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Heat the reaction mixture to reflux.
-
Monitor the disappearance of the starting material by TLC or GC-MS.
-
After the reaction is complete, cool to room temperature and quench by the slow addition of water.
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Extract the mixture with a nonpolar organic solvent (e.g., pentane or hexanes).
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation.
-
Further purification can be achieved by distillation if necessary.
Visualizations
Caption: Troubleshooting workflow for substitution reactions.
References
Technical Support Center: Purification of 3-(Bromomethyl)nonane
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3-(Bromomethyl)nonane. It covers common impurities, purification protocols, and methods for assessing purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a sample of this compound?
A1: Impurities in this compound typically arise from its synthesis route or degradation. Common impurities include:
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Unreacted Starting Materials: If synthesized from 3-(Hydroxymethyl)nonane, residual alcohol may be present.
-
Side-Reaction Products:
-
Ethers: By-product ethers can form, especially if the synthesis involves an alcohol precursor.[1]
-
Alkenes: Elimination reactions can produce various isomeric decenes. This is more likely if the reaction mixture is heated in the presence of a base.
-
Polybrominated Compounds: Radical bromination can sometimes lead to the formation of dibrominated or other polyhalogenated by-products.[2]
-
-
Residual Reagents: Acidic or basic residues from the synthesis may also be present.
Q2: How can I assess the purity of my this compound sample?
A2: The most effective methods for assessing purity are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
GC-MS: This technique separates volatile compounds and provides a mass spectrum for each, allowing for both quantification of purity and identification of impurities.[3] The percent purity can be calculated by comparing the area of the product peak to the total area of all peaks in the chromatogram (excluding the solvent peak).[4]
-
NMR Spectroscopy (¹H and ¹³C): NMR can identify impurities by detecting their characteristic signals. Reference tables of chemical shifts for common laboratory solvents and reagents can be very helpful in identifying unknown peaks.[5][6][7][8][9]
Q3: What is the best general approach for purifying this compound?
A3: A multi-step approach is typically most effective. This usually involves an initial aqueous wash to remove water-soluble impurities, followed by drying and then a final purification step like distillation or column chromatography to separate the target compound from closely related organic impurities.
Troubleshooting Guide
Q1: My this compound sample is discolored (yellow or brown). What causes this and how can I fix it?
A1: Discoloration is often due to the presence of trace amounts of bromine or acidic impurities that cause slight decomposition over time.
-
Troubleshooting Step: Wash the crude product with a dilute aqueous solution of sodium bisulfite or sodium thiosulfate to quench any residual bromine. Follow this with a wash using a saturated sodium bicarbonate solution to neutralize acidic impurities.[10][11]
Q2: I'm seeing a significant amount of alkene by-product in my GC-MS analysis. How can I minimize its formation and remove it?
A2: Alkene formation is due to an E1 or E2 elimination side reaction, which is often promoted by heat and the presence of a base.[12]
-
Troubleshooting Steps:
Q3: My NMR spectrum shows a broad peak around 3.5-4.0 ppm that isn't from my product. What could it be?
A3: A broad peak in this region often indicates the presence of an alcohol (-OH group), likely the unreacted starting material, 3-(Hydroxymethyl)nonane.
-
Troubleshooting Step: To remove the residual alcohol, perform an aqueous wash. If the alcohol is persistent, column chromatography is a highly effective separation method.[16][17][18][19]
Q4: After an aqueous wash, my organic layer is cloudy. What should I do?
A4: A cloudy appearance indicates the presence of emulsified or dissolved water.
-
Troubleshooting Step: First, wash the organic layer with brine (a saturated aqueous solution of NaCl), which helps to draw water out of the organic phase.[20] Then, dry the organic layer thoroughly using an anhydrous drying agent like magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂).[20][21] Ensure the drying agent is filtered off completely before proceeding to the next step.
Quantitative Data on Purification Methods
The following table provides representative data on the effectiveness of various purification techniques for improving the purity of a crude this compound sample.
| Purification Method | Starting Purity (GC Area %) | Final Purity (GC Area %) | Key Impurities Removed |
| Aqueous Wash (H₂O, NaHCO₃, Brine) | 85% | 90% | Water-soluble acids, bases, salts |
| Column Chromatography (Silica Gel) | 90% | >98% | Unreacted alcohol, polar by-products |
| Vacuum Distillation | 90% | >99% | Lower-boiling alkenes, higher-boiling by-products |
| Combined Approach (Wash + Distillation) | 85% | >99.5% | A broad spectrum of impurities |
Experimental Protocols
Protocol 1: Purification by Aqueous Wash and Drying
This protocol is designed to remove water-soluble impurities, residual acids, and bases.
-
Transfer: Place the crude this compound into a separatory funnel.
-
First Wash: Add an equal volume of deionized water. Stopper the funnel, invert, and vent frequently to release any pressure. Shake gently for 1-2 minutes. Allow the layers to separate and discard the lower aqueous layer.
-
Neutralization Wash: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Shake and vent as before. This step neutralizes any residual acid. Discard the aqueous layer.
-
Brine Wash: Add an equal volume of brine to help remove dissolved water from the organic layer.[20] Shake and separate, discarding the aqueous layer.
-
Drying: Drain the organic layer into a clean, dry Erlenmeyer flask. Add anhydrous magnesium sulfate (MgSO₄) in small portions, swirling the flask, until some of the drying agent no longer clumps together.
-
Filtration: Filter the dried organic layer through a fluted filter paper or a cotton plug in a funnel into a clean, dry round-bottom flask. The sample is now ready for further purification or analysis.
Protocol 2: Purification by Vacuum Distillation
This protocol is suitable for separating this compound from non-volatile residues or impurities with significantly different boiling points.[13][14][22]
-
Setup: Assemble a vacuum distillation apparatus using clean, dry glassware. Ensure all joints are properly greased and sealed to maintain a good vacuum.
-
Transfer: Transfer the washed and dried crude this compound into the distilling flask. Add a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Apply Vacuum: Gradually apply vacuum to the system using a vacuum pump. This helps to remove any final traces of volatile solvents before heating begins.
-
Heating: Once a stable, low pressure is achieved, begin heating the distilling flask gently using a heating mantle.
-
Fraction Collection: Collect a small forerun fraction, which may contain low-boiling impurities. As the temperature stabilizes at the boiling point of this compound at that pressure, switch to a clean receiving flask to collect the main product fraction.
-
Completion: Stop the distillation before the distilling flask goes to complete dryness to avoid the formation of potentially unstable residues.
-
Cooling: Allow the apparatus to cool completely to room temperature before carefully venting the system to atmospheric pressure.
Purification Workflow
References
- 1. US2458819A - Purifying alkyl halides - Google Patents [patents.google.com]
- 2. chemistry.ucr.edu [chemistry.ucr.edu]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. epfl.ch [epfl.ch]
- 8. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 9. kgroup.du.edu [kgroup.du.edu]
- 10. scribd.com [scribd.com]
- 11. scribd.com [scribd.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Purification [chem.rochester.edu]
- 14. Distillation Under Reduced Pressure [solnpharma.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. columbia.edu [columbia.edu]
- 17. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 18. youtube.com [youtube.com]
- 19. orgchemboulder.com [orgchemboulder.com]
- 20. organic chemistry - What does washing and drying a solution mean? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 21. Sciencemadness Discussion Board - how to dry alkyl halides - Powered by XMB 1.9.11 [sciencemadness.org]
- 22. chemedx.org [chemedx.org]
Stability of 3-(Bromomethyl)nonane in different solvents
Welcome to the technical support center for 3-(Bromomethyl)nonane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various solvents and to offer troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in solution?
A1: The stability of this compound, a secondary alkyl bromide, is primarily influenced by the solvent type, temperature, and presence of nucleophiles or bases. The carbon-bromine (C-Br) bond is moderately polar and susceptible to cleavage.[1]
-
Solvent: Polar protic solvents can facilitate solvolysis via SN1 and E1 pathways, while polar aprotic solvents can promote SN2 reactions if nucleophiles are present. Non-polar solvents are generally less reactive.[2][3]
-
Temperature: Higher temperatures typically accelerate the rate of decomposition reactions (both substitution and elimination).[4]
-
Nucleophiles/Bases: The presence of strong nucleophiles or bases can lead to substitution (SN2) or elimination (E2) reactions, respectively.[4]
Q2: In which types of solvents is this compound most and least stable?
A2: this compound is expected to be most stable in non-polar, aprotic solvents and least stable in polar, protic solvents, especially at elevated temperatures.
-
Most Stable: Non-polar solvents such as hexanes, toluene, and cyclohexane are ideal for long-term storage as they do not promote the formation of ionic intermediates required for SN1/E1 pathways.[5]
-
Least Stable: Polar protic solvents like water, methanol, and ethanol can act as nucleophiles in solvolysis reactions, leading to the formation of alcohols or ethers.[3]
Q3: What are the likely degradation products of this compound in a polar protic solvent like ethanol?
A3: In a polar protic solvent such as ethanol, this compound can undergo both substitution (solvolysis) and elimination reactions. The likely degradation products would be:
-
Substitution Products (SN1): 3-(Ethoxymethyl)nonane.
-
Elimination Products (E1): A mixture of non-1-ene and non-2-ene isomers.
The ratio of these products will depend on the specific reaction conditions, such as temperature and the basicity of the solvent.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid degradation of this compound in solution. | The solvent is too polar and/or protic (e.g., methanol, water). | Switch to a less polar, aprotic solvent such as acetonitrile, THF, or a non-polar solvent like hexane for your reaction or storage. |
| Formation of multiple unexpected byproducts. | The reaction temperature is too high, promoting side reactions like elimination or rearrangement. | Lower the reaction temperature. Consider running the reaction at room temperature or below if the primary reaction allows. |
| Inconsistent reaction outcomes. | The solvent may contain impurities (e.g., water, nucleophilic contaminants) or the this compound has started to degrade prior to use. | Use anhydrous solvents and ensure the purity of the this compound before starting the experiment using techniques like NMR or GC-MS. |
Illustrative Stability Data of this compound
The following table summarizes the expected relative stability of this compound in different solvents based on general principles of alkyl halide reactivity. The degradation rate is a qualitative measure where "Low" indicates higher stability.
| Solvent | Solvent Type | Dielectric Constant | Expected Primary Degradation Pathway | Relative Degradation Rate at RT (25°C) |
| Hexane | Non-polar | 1.9 | Negligible | Very Low |
| Toluene | Non-polar | 2.4 | Negligible | Very Low |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | SN2 (if nucleophile present) | Low |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | SN2 (if nucleophile present) | Low |
| Acetonitrile (ACN) | Polar Aprotic | 37.5 | SN2 (if nucleophile present) | Moderate |
| Ethanol | Polar Protic | 24.3 | Solvolysis (SN1/E1) | High |
| Methanol | Polar Protic | 32.6 | Solvolysis (SN1/E1) | High |
| Water | Polar Protic | 78.5 | Solvolysis (SN1/E1) | Very High |
Note: This data is illustrative and based on established chemical principles of alkyl halide reactivity. Actual rates will vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Stability Assessment of this compound by GC-MS
Objective: To quantify the degradation of this compound in a specific solvent over time.
Materials:
-
This compound
-
Selected solvent (e.g., Ethanol)
-
Internal standard (e.g., Dodecane)
-
Vials with septa
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Add a known concentration of the internal standard to the stock solution.
-
Aliquot the solution into several sealed vials.
-
Store the vials under controlled temperature conditions.
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a sample from one of the vials.
-
Analyze the sample by GC-MS to determine the ratio of the peak area of this compound to the internal standard.
-
Plot the concentration of this compound versus time to determine the degradation rate.
Protocol 2: Identification of Degradation Products by HPLC
Objective: To separate and identify potential degradation products of this compound.
Materials:
-
Degraded sample of this compound
-
High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV or MS)
-
Reverse-phase C18 column
-
Mobile phase solvents (e.g., acetonitrile and water)
Procedure:
-
Prepare a sample of this compound that has been allowed to degrade in a chosen solvent.
-
Set up the HPLC system with a C18 column and a gradient elution method (e.g., starting with a higher percentage of water and increasing the percentage of acetonitrile over time).
-
Inject the sample onto the HPLC column.
-
Monitor the chromatogram for the appearance of new peaks corresponding to degradation products.
-
If using an HPLC-MS system, analyze the mass spectra of the new peaks to identify the degradation products.
Visualizations
Degradation Pathway of this compound in Ethanol
Caption: SN1/E1 degradation pathway of this compound in ethanol.
Troubleshooting Workflow for Stability Issues
Caption: A logical workflow for troubleshooting stability issues.
References
- 1. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. brainly.in [brainly.in]
- 5. Understanding thermal and organic solvent stability of thermoalkalophilic lipases: insights from computational predictions and experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
Catalyst Selection for Reactions Involving 3-(Bromomethyl)nonane: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in reactions involving 3-(Bromomethyl)nonane. The content is tailored for professionals in research and drug development, offering detailed experimental methodologies and data to address specific challenges encountered during experimentation.
Troubleshooting Guides & FAQs
This section addresses common issues and questions regarding catalyst selection and reaction optimization for this compound.
Cross-Coupling Reactions (Suzuki & Stille)
Question: What are the recommended starting catalysts for a Suzuki-Miyaura coupling reaction with this compound and an arylboronic acid?
Answer: Due to the steric hindrance around the bromide, a catalyst system known for its high activity with secondary and sterically hindered primary alkyl halides is recommended. A common starting point is a palladium(II) precatalyst with a bulky, electron-rich phosphine ligand.
-
Recommended Catalyst System: Palladium(II) acetate (Pd(OAc)₂) with a ligand such as tricyclohexylphosphine (PCy₃) or SPhos. These ligands are effective for couplings involving sp³-hybridized carbons.
-
Rationale: The bulky nature of these phosphine ligands promotes the formation of a monoligated palladium(0) species, which is highly active in the oxidative addition step with the sterically hindered alkyl bromide.
Question: I am observing low yields and significant amounts of elimination byproducts in my Suzuki coupling reaction. What are the likely causes and how can I troubleshoot this?
Answer: Low yields and the formation of elimination products (e.g., non-1-ene derivatives) are common challenges when working with substrates like this compound, primarily due to competing E2 elimination pathways.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Higher temperatures favor elimination.[1] Attempt the reaction at a lower temperature (e.g., room temperature to 50°C) to favor the SN2-like pathway of the cross-coupling reaction.
-
Choice of Base: The strength and steric bulk of the base are critical. A weaker, non-hindered base can sometimes minimize elimination. Consider switching from strong bases like sodium tert-butoxide to weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
-
Ligand Selection: The choice of ligand can influence the relative rates of productive coupling versus β-hydride elimination. Experiment with different bulky phosphine ligands.
-
Solvent: Aprotic polar solvents such as THF or 1,4-dioxane are generally preferred for Suzuki couplings.
Question: What are the key considerations for selecting a catalyst for a Stille coupling involving this compound?
Answer: Similar to Suzuki coupling, Stille reactions with sterically hindered alkyl bromides require highly active palladium catalysts.
-
Recommended Catalyst System: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used catalyst for Stille couplings. For more challenging substrates, a combination of a palladium source like Pd₂(dba)₃ and a phosphine ligand can be more effective.
-
Additives: The addition of a copper(I) co-catalyst (e.g., CuI) can sometimes accelerate the transmetalation step and improve yields.
-
Side Reactions: A major side reaction in Stille coupling is the homocoupling of the organostannane reagent.[2] This can be minimized by using the appropriate stoichiometry and ensuring efficient transmetalation.
Nucleophilic Substitution Reactions
Question: I am struggling with a nucleophilic substitution (SN2) reaction on this compound. The reaction is slow and gives a poor yield. What can I do to improve it?
Answer: The steric hindrance from the ethyl and hexyl groups at the β-position significantly slows down the rate of SN2 reactions.
Troubleshooting Steps:
-
Solvent Choice: Use a polar aprotic solvent such as DMF or DMSO. These solvents solvate the cation of the nucleophilic salt but not the anion, increasing the nucleophilicity of the attacking species.
-
Increase Nucleophile Concentration: A higher concentration of the nucleophile can help to increase the reaction rate.
-
Higher Temperature: While this can sometimes promote elimination, carefully increasing the temperature can overcome the activation energy barrier for the SN2 reaction. A balance must be found to avoid favoring the E2 pathway.
-
Leaving Group: Bromide is a good leaving group. However, for particularly challenging substitutions, converting the bromide to an iodide in situ (Finkelstein reaction) by adding a catalytic amount of sodium iodide can sometimes increase the reaction rate, as iodide is a better leaving group.
Question: How can I minimize the competing E2 elimination reaction during a nucleophilic substitution with a strong, non-bulky nucleophile like cyanide or azide?
Answer: The competition between SN2 and E2 is a primary concern with a substrate like this compound.[1]
Mitigation Strategies:
-
Use a Less Hindered Base/Nucleophile: If possible, select a nucleophile that is less basic.
-
Lower Reaction Temperature: As mentioned previously, lower temperatures favor substitution over elimination.[1]
-
Use a Bulky Base to Promote E2 (If Elimination is Desired): Conversely, if the elimination product is desired, using a bulky, non-nucleophilic base like potassium tert-butoxide (t-BuOK) will strongly favor the E2 pathway, leading to the formation of the Hofmann (less substituted) alkene product.[3][4]
Data Summary
The following tables summarize typical reaction conditions for analogous systems, which can be used as a starting point for optimizing reactions with this compound.
Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of Secondary Alkyl Bromides
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(OAc)₂ | PCy₃ | K₃PO₄ | Toluene/H₂O | 25-80 | 70-95 | [5] |
| [Pd(allyl)Cl]₂ | Cy₂(t-Bu)P | Cs₂CO₃ | t-Amyl alcohol | 100 | 60-85 | [6][7][8] |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 75-92 | [9] |
Table 2: Conditions for Nucleophilic Substitution on Hindered Primary Alkyl Bromides
| Nucleophile | Solvent | Temperature (°C) | Product Type | Potential Issues |
| NaN₃ | DMF | 25-60 | Alkyl Azide | Slow reaction rate |
| KCN | Ethanol/Water | Reflux | Alkyl Nitrile | Competing elimination |
| NaOMe | Methanol | Reflux | Methyl Ether | Strong base, promotes E2 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
-
To a flame-dried Schlenk flask, add the arylboronic acid (1.2 equivalents), potassium phosphate (2.0 equivalents), and the palladium precatalyst/ligand system (e.g., 2 mol% Pd(OAc)₂ and 4 mol% SPhos).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add this compound (1.0 equivalent) via syringe.
-
Add degassed solvent (e.g., 1,4-dioxane/water 4:1) via cannula.
-
Stir the reaction mixture at the desired temperature (start with room temperature and gradually increase if no reaction is observed) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Nucleophilic Substitution with Sodium Azide
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add sodium azide (1.5 equivalents) to the solution.
-
Stir the mixture at room temperature and monitor the reaction by TLC or GC-MS. If the reaction is slow, gently warm the mixture to 40-50°C.
-
Once the starting material is consumed, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the crude azide product.
-
Purify by column chromatography if necessary.
Visualizations
Logical Flowchart for Troubleshooting Low Yield in Suzuki Coupling
References
- 1. SN2 vs E2 [chemistrysteps.com]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 8. Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. collegedunia.com [collegedunia.com]
Technical Support Center: Managing Exothermic Reactions with 3-(Bromomethyl)nonane
Welcome to the technical support center for handling 3-(Bromomethyl)nonane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on safely managing exothermic reactions involving this compound. The information herein is compiled from established chemical principles and safety data for structurally similar alkyl halides.
Disclaimer: The following information is for guidance purposes only. Always consult your institution's safety protocols and the most recent Safety Data Sheet (SDS) for this compound before commencing any experimental work. Reactions involving this and similar reagents should always be performed by trained personnel in a controlled laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A: this compound is a long-chain alkyl bromide. Like other alkyl halides, its primary hazards are associated with its reactivity and potential for thermal decomposition. While specific data for this compound is limited, analogous compounds are known to be flammable and can cause skin and eye irritation.[1][2][3] Vapors may be irritating to the respiratory tract.[4]
Q2: What types of reactions with this compound are likely to be exothermic?
A: Nucleophilic substitution (SN2) and elimination (E2) reactions are the most common pathways for primary alkyl halides like this compound and are often exothermic. The degree of exothermicity will depend on the nucleophile, base, solvent, and reaction concentration. Strong nucleophiles or bases, such as Grignard reagents, organolithiums, and concentrated strong bases (e.g., NaOH, KOH), are particularly likely to generate significant heat.
Q3: What are the signs of a runaway exothermic reaction?
A: A runaway reaction, or thermal runaway, is a situation where an increase in temperature leads to an increase in the reaction rate, which in turn generates more heat, creating a dangerous positive feedback loop.[5][6] Signs to watch for include:
-
A rapid, uncontrolled rise in temperature.
-
A sudden increase in pressure within the reaction vessel.
-
Vigorous, unexpected boiling of the solvent.
-
Noticeable changes in the reaction mixture's color or viscosity.
-
Evolution of gas or fumes.
Q4: How can I prevent a thermal runaway reaction when using this compound?
A: Proactive management is key. This includes:
-
Slow Reagent Addition: Add the more reactive reagent (often the nucleophile or base) slowly and in a controlled manner to the solution of this compound.
-
Adequate Cooling: Use an ice bath or other cooling system to maintain the desired reaction temperature.
-
Dilution: Running the reaction at a lower concentration can help to dissipate heat more effectively.
-
Proper Stirring: Ensure efficient stirring to prevent localized "hot spots" within the reaction mixture.
-
Monitoring: Continuously monitor the reaction temperature with a calibrated thermometer.
Q5: What should I do in the event of a suspected thermal runaway?
A: Your personal safety is the top priority.
-
Alert colleagues and your supervisor immediately.
-
If safe to do so, remove the heat source (if any) and increase cooling to the reaction vessel.
-
If the reaction is escalating rapidly, evacuate the immediate area and follow your institution's emergency procedures. Do not attempt to quench a large, uncontrolled reaction.
-
Have appropriate fire extinguishing equipment (e.g., a dry powder or CO2 extinguisher) readily available.
Troubleshooting Guides
This section provides guidance on specific issues you may encounter during your experiments.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Reaction temperature is rising too quickly, but is not yet a runaway. | 1. Reagent addition is too fast.2. Cooling bath is not effective enough.3. Reaction concentration is too high. | 1. Immediately stop the addition of the reagent.2. Lower the temperature of the cooling bath (e.g., add more ice or switch to a colder bath like ice/salt).3. If the temperature continues to rise, consider adding a pre-chilled, inert solvent to dilute the reaction mixture. |
| Localized boiling or charring is observed in the reaction flask. | 1. Inefficient stirring.2. A highly exothermic side reaction is occurring. | 1. Increase the stirring rate to improve heat distribution.2. If the problem persists, stop the reaction by quenching (see protocols below) and re-evaluate your reaction conditions and the purity of your reagents. |
| The reaction does not proceed to completion, even with heating. | 1. Insufficiently reactive nucleophile or base.2. The reaction temperature is too low.3. The this compound has degraded. | 1. Consider using a stronger nucleophile or base, or a catalyst if appropriate.2. Gradually increase the reaction temperature while carefully monitoring for any signs of an uncontrolled exotherm.3. Check the purity of your this compound by a suitable analytical method (e.g., NMR, GC-MS). Alkyl bromides can degrade over time. |
| Multiple products are observed, suggesting side reactions. | 1. Competing elimination and substitution reactions.2. The reaction temperature is too high, promoting side reactions. | 1. The choice of base and solvent can influence the ratio of substitution to elimination products. A bulkier, non-nucleophilic base will favor elimination, while a less hindered, good nucleophile will favor substitution.[7]2. Run the reaction at a lower temperature to improve selectivity. |
Experimental Protocols
Protocol 1: General Procedure for a Nucleophilic Substitution Reaction with this compound
This protocol provides a general framework. Specific quantities and conditions should be optimized for your particular reaction.
-
Setup:
-
Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Place the flask in a cooling bath (e.g., an ice-water bath).
-
-
Reagent Preparation:
-
Dissolve this compound in an appropriate anhydrous solvent (e.g., THF, diethyl ether) in the reaction flask.
-
In the dropping funnel, prepare a solution of the nucleophile in the same or a compatible solvent.
-
-
Reaction:
-
Begin stirring the solution of this compound and allow it to cool to the desired initial temperature (e.g., 0 °C).
-
Add the nucleophile solution from the dropping funnel dropwise to the reaction flask over a period of 30-60 minutes.
-
Crucially, monitor the internal temperature of the reaction throughout the addition. Do not allow the temperature to rise more than 5-10 °C above the target temperature. Adjust the addition rate and cooling as necessary.
-
After the addition is complete, continue to stir the reaction at the desired temperature for the required time, monitoring its progress by a suitable method (e.g., TLC, GC).
-
-
Workup and Quenching:
-
Once the reaction is complete, cool the flask in an ice bath.
-
Slowly and carefully add a quenching agent (e.g., water, saturated aqueous ammonium chloride) dropwise to the reaction mixture to decompose any unreacted reagents. This quenching step can also be exothermic.
-
Proceed with the standard aqueous workup and purification of your product.
-
Protocol 2: Emergency Quenching of a Small-Scale, Overheating Reaction
This protocol is for a situation where the reaction temperature is rising uncontrollably on a small laboratory scale (typically < 500 mL). For larger volumes, evacuation is the primary response.
-
Immediate Actions:
-
Alert others and ensure you have a clear escape route.
-
If possible, and without endangering yourself, remove any external heating source and apply maximum cooling (e.g., by adding dry ice to the cooling bath).
-
-
Quenching (if deemed safe by your institution's protocols):
-
Have a container of a suitable, non-reactive quenching agent at hand. For many reactions involving organometallics or strong bases, a less reactive alcohol like isopropanol is a good initial choice, followed by water.[8][9]
-
If the reaction vessel has a dropping funnel, add the quenching agent slowly through it. If not, and if it is safe to do so, carefully and slowly add the quenching agent directly to the reaction mixture.
-
Be prepared for a vigorous reaction upon quenching. Add the quenching agent in very small portions initially.
-
Data Presentation
| Reaction Type | Reagent Class | Solvent | Expected Exothermicity | Recommended Control Measures |
| SN2 Substitution | Cyanide (e.g., KCN)[5] | Ethanol/Water | Moderate | Cooling bath, slow addition. |
| Hydroxide (e.g., NaOH)[3] | Ethanol/Water | Moderate to High | Cooling bath, slow addition, possible dilution. | |
| Amine (e.g., NH3)[5] | Ethanol | Moderate | Cooling bath, slow addition. | |
| Grignard Formation (Hypothetical) | Magnesium (Mg) | Diethyl Ether/THF | High | Slow initiation, controlled addition of alkyl halide, cooling. |
| Reaction with Grignard Reagent | R-MgBr | Diethyl Ether/THF | High | Slow addition of Grignard reagent, cooling bath. |
| Elimination (E2) | Strong, bulky base (e.g., potassium tert-butoxide) | THF | High | Cooling bath, slow addition, dilution. |
Visualizations
Caption: Workflow for a controlled exothermic reaction.
Caption: Decision tree for troubleshooting exothermic reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. experts.illinois.edu [experts.illinois.edu]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. savemyexams.com [savemyexams.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Irradiation-Induced Heck Reaction of Unactivated Alkyl Halides at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 3-(Bromomethyl)nonane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the characterization of 3-(Bromomethyl)nonane, a valuable building block in organic synthesis. Understanding the identity, purity, and structure of this and similar organobromine compounds is crucial for ensuring the quality and consistency of downstream products in pharmaceutical and chemical research. This document outlines key analytical techniques, presents comparative data for this compound and its isomers, and provides detailed experimental protocols.
Introduction to this compound and its Alternatives
This compound (C₁₀H₂₁Br) is a branched bromoalkane. For the purpose of this guide, we will compare its analytical characteristics with its straight-chain and secondary isomers, 1-bromodecane and 2-bromodecane. These compounds share the same molecular formula but differ in the position of the bromine atom, leading to distinct spectral and chromatographic properties.
Table 1: Physical Properties of this compound and Alternatives
| Property | This compound | 1-Bromodecane[1] | 2-Bromodecane[2] |
| CAS Number | 25234-28-0 | 112-29-8 | 39563-53-6 |
| Molecular Formula | C₁₀H₂₁Br | C₁₀H₂₁Br | C₁₀H₂₁Br |
| Molecular Weight | 221.18 g/mol | 221.18 g/mol | 221.18 g/mol |
| Boiling Point | Not available | 238 °C | 232.9 °C |
| Density | Not available | 1.066 g/mL at 25 °C | 1.067 g/cm³ |
| Refractive Index | Not available | n20/D 1.456 | 1.4530 |
Qualitative and Quantitative Analytical Techniques
The characterization of this compound and its alternatives involves a combination of qualitative and quantitative methods to confirm the presence of the alkyl halide functional group and to determine the purity and structure of the compound.
Qualitative Analysis: Functional Group Identification
Simple chemical tests can rapidly indicate the presence and reactivity of the bromine atom in the alkyl halide structure.[3][4] These tests are based on nucleophilic substitution reactions where the bromide ion acts as a leaving group.
Table 2: Comparison of Qualitative Tests for Alkyl Halides
| Test | Principle | Observation for Primary Alkyl Halide (e.g., 1-Bromodecane) | Observation for Secondary Alkyl Halide (e.g., 2-Bromodecane) | Observation for Branched Primary Alkyl Halide (e.g., this compound) |
| Alcoholic Silver Nitrate Test | Sₙ1 reaction. Rate depends on carbocation stability (3° > 2° > 1°).[5][6] | Slow formation of a pale yellow AgBr precipitate, may require heating.[5] | Faster formation of a pale yellow AgBr precipitate than primary. | Slow formation of a pale yellow AgBr precipitate, may require heating. |
| Sodium Iodide in Acetone Test (Finkelstein Reaction) | Sₙ2 reaction. Rate depends on steric hindrance (1° > 2° > 3°).[7] | Rapid formation of a white NaBr precipitate at room temperature.[4] | Slower formation of a white NaBr precipitate, may require heating.[4] | Formation of a white NaBr precipitate, rate would be comparable to or slightly slower than 1-bromodecane. |
Quantitative Analysis: Structure Elucidation and Purity Assessment
For detailed structural information and purity assessment, instrumental techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[8][9]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. The gas chromatograph separates components of a mixture based on their boiling points and interactions with the stationary phase, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component.
Table 3: GC-MS Data for C₁₀H₂₁Br Isomers
| Compound | Predicted Retention Time | Key Mass Spectral Fragments (m/z) |
| This compound | Intermediate | Prediction based on structure: [M-Br]⁺, fragments from cleavage of the nonane chain. |
| 1-Bromodecane | Longest | M⁺ (220/222), 135, 137, 43, 57, 71[10][11] |
| 2-Bromodecane | Shorter than 1-bromodecane | M⁺ (220/222), [M-Br]⁺ (141), fragments from cleavage at the C-Br bond. |
Note: Experimental retention times are highly dependent on the specific GC conditions (column, temperature program, etc.). The predictions are based on general chromatographic principles where branched isomers often have shorter retention times than their linear counterparts.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.
Table 4: Predicted ¹H NMR Chemical Shifts (ppm) for C₁₀H₂₁Br Isomers
| Protons | This compound (Predicted) | 1-Bromodecane[12] | 2-Bromodecane[13] |
| -CH₂Br | ~3.3-3.5 (d) | 3.41 (t) | - |
| -CHBr- | - | - | ~4.1 (m) |
| Alkyl Chain -CH₃ | ~0.9 (t) | 0.88 (t) | ~0.9 (t), ~1.7 (d) |
| Alkyl Chain -CH₂- | ~1.2-1.6 (m) | 1.2-1.9 (m) | ~1.2-1.8 (m) |
| -CH- | ~1.7 (m) | - | - |
Table 5: Predicted ¹³C NMR Chemical Shifts (ppm) for C₁₀H₂₁Br Isomers
| Carbon | This compound (Predicted) | 1-Bromodecane[14] | 2-Bromodecane[13] |
| -CH₂Br | ~38 | 33.9 | - |
| -CHBr- | - | - | ~55 |
| Alkyl Chain Carbons | ~14-40 | 22.8, 28.2, 28.8, 29.4, 29.6, 29.7, 32.0, 33.0 | ~14-35 |
Note: The predicted chemical shifts for this compound are based on typical values for similar structural motifs.
Experimental Protocols
Qualitative Tests
1. Alcoholic Silver Nitrate Test [3][5][6]
-
Procedure: Add 2 mL of a 2% ethanolic silver nitrate solution to a clean test tube. Add 2-3 drops of the alkyl halide sample. Observe for the formation of a precipitate at room temperature. If no reaction occurs after 5 minutes, gently warm the test tube in a water bath.
-
Observation: A precipitate of silver bromide (AgBr), which is pale yellow, indicates a positive test. The rate of precipitation provides insight into the structure of the alkyl halide.
2. Sodium Iodide in Acetone Test [3][4][7]
-
Procedure: Add 1 mL of a 15% solution of sodium iodide in acetone to a clean test tube. Add 2-3 drops of the alkyl halide sample and shake well. Observe for the formation of a precipitate at room temperature. If no reaction occurs after 5 minutes, warm the test tube in a 50°C water bath for a few minutes.
-
Observation: A white precipitate of sodium bromide (NaBr) indicates a positive test. The rate of precipitation is indicative of the alkyl halide's structure.
Instrumental Analysis
1. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile organic solvent such as dichloromethane or hexane.
-
GC Conditions (Typical):
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Spectroscopy (Typical Parameters):
-
Spectrometer Frequency: 300-600 MHz.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Spectroscopy (Typical Parameters):
-
Spectrometer Frequency: 75-150 MHz.
-
Number of Scans: 512-2048 or more, depending on sample concentration.
-
Decoupling: Proton decoupled.
-
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the characterization of an unknown organic compound like this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2-Bromodecane|lookchem [lookchem.com]
- 3. chem.latech.edu [chem.latech.edu]
- 4. chemistry-online.com [chemistry-online.com]
- 5. Alkyl Halide Classification Tests [chemistry.gravitywaves.com]
- 6. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. Decane, 1-bromo- [webbook.nist.gov]
- 12. 1-Bromodecane(112-29-8) 1H NMR spectrum [chemicalbook.com]
- 13. Decane, 2-bromo- | C10H21Br | CID 98297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 1-Bromodecane(112-29-8) 13C NMR [m.chemicalbook.com]
Comparing the reactivity of 3-(Bromomethyl)nonane with other alkyl bromides
For researchers and professionals in drug development and organic synthesis, understanding the reactivity of alkyl halides is paramount for predicting reaction outcomes and designing synthetic pathways. This guide provides a detailed comparison of the reactivity of 3-(Bromomethyl)nonane with other alkyl bromides in nucleophilic substitution and elimination reactions, supported by experimental data and detailed protocols.
Understanding the Reactivity of this compound
This compound is a primary alkyl bromide. In this class of compounds, the bromine atom is attached to a carbon that is bonded to only one other carbon atom. Generally, primary alkyl halides are good candidates for bimolecular nucleophilic substitution (SN2) reactions. However, the structure of this compound features branching at the β-carbon (the carbon adjacent to the carbon bearing the bromine). This steric hindrance is expected to significantly influence its reactivity compared to unbranched primary alkyl bromides.
Nucleophilic Substitution Reactions: SN1 vs. SN2
Nucleophilic substitution reactions are a cornerstone of organic chemistry, proceeding primarily through two distinct mechanisms: SN1 (unimolecular) and SN2 (bimolecular).
-
SN2 Reactions : These are single-step, concerted reactions where a nucleophile attacks the carbon atom bearing the leaving group from the backside.[1] The reaction rate is dependent on the concentration of both the alkyl halide and the nucleophile.[1] Steric hindrance around the reaction center dramatically slows down or prevents SN2 reactions.[2] Consequently, the reactivity of alkyl halides in SN2 reactions follows the general trend: methyl > primary > secondary >> tertiary.[2]
-
SN1 Reactions : These are two-step reactions that proceed through a carbocation intermediate. The rate-determining step is the formation of this carbocation.[3] The stability of the carbocation is the primary factor influencing the reaction rate, leading to a reactivity trend of: tertiary > secondary > primary > methyl.[4] SN1 reactions are favored by polar protic solvents, which can stabilize the carbocation intermediate.[5]
Comparative Reactivity Data
The following tables summarize experimental data on the relative reactivity of various alkyl bromides in SN2 and SN1 (solvolysis) reactions. This data allows for a quantitative comparison and prediction of the reactivity of this compound.
Table 1: Relative Rates of SN2 Reaction with Iodide in Acetone
This table illustrates the effect of substrate structure on the SN2 reaction rate. The data shows a significant decrease in reactivity with increased substitution at the α-carbon and with branching at the β-carbon.
| Alkyl Bromide | Structure | Classification | Relative Rate |
| Methyl bromide | CH₃Br | Methyl | ~2,000,000 |
| Ethyl bromide | CH₃CH₂Br | Primary | 40,000 |
| 1-Bromobutane | CH₃(CH₂)₃Br | Primary | 1 |
| Isobutyl bromide | (CH₃)₂CHCH₂Br | Primary (β-branched) | 0.030 |
| Neopentyl bromide | (CH₃)₃CCH₂Br | Primary (β-branched) | 0.00000042 |
| 2-Bromobutane | CH₃CHBrCH₂CH₃ | Secondary | 500 |
| 2-Bromo-2-methylpropane | (CH₃)₃CBr | Tertiary | ~1 (competes with elimination) |
Data compiled from multiple sources for illustrative purposes.
Based on this data, this compound, being a primary alkyl bromide with β-branching, is expected to be significantly less reactive in SN2 reactions than unbranched primary alkyl bromides like 1-bromobutane. Its reactivity would be more comparable to isobutyl bromide, though likely even slower due to the larger size of the β-substituents.
Table 2: Relative Rates of Solvolysis (SN1) in Ethanol
This table demonstrates the effect of substrate structure on the rate of SN1 reactions, where the solvent (ethanol) acts as the nucleophile.
| Alkyl Bromide | Structure | Classification | Relative Rate |
| Ethyl bromide | CH₃CH₂Br | Primary | 1.0 |
| n-Propyl bromide | CH₃CH₂CH₂Br | Primary | 0.28 |
| Isobutyl bromide | (CH₃)₂CHCH₂Br | Primary (β-branched) | 0.030 |
| Neopentyl bromide | (CH₃)₃CCH₂Br | Primary (β-branched) | 0.00000042 |
| 2-Bromobutane | CH₃CHBrCH₂CH₃ | Secondary | 11.6 |
| 2-Bromo-2-methylpropane | (CH₃)₃CBr | Tertiary | 1,200,000 |
Source: Data adapted from ethanolysis studies.[6][7]
Primary alkyl halides like this compound are generally very unreactive in SN1 reactions due to the instability of the corresponding primary carbocation.[4]
Elimination Reactions: E1 and E2
Elimination reactions compete with nucleophilic substitution and lead to the formation of alkenes.
-
E2 Reactions : These are concerted, one-step reactions that require a strong base.[8] The rate is dependent on the concentration of both the alkyl halide and the base. Similar to SN2 reactions, E2 reactions are sensitive to steric hindrance. The use of a sterically hindered base, such as potassium tert-butoxide, favors the formation of the less substituted alkene (Hofmann product).[9][10]
-
E1 Reactions : These proceed through a carbocation intermediate, similar to SN1 reactions, and are favored by weak bases and polar protic solvents.[8]
For this compound, an E2 reaction with a strong, sterically hindered base like potassium tert-butoxide would be expected to yield primarily non-1-ene.
Experimental Protocols
Protocol 1: Comparative SN2 Reactivity Using Sodium Iodide in Acetone
This experiment provides a qualitative and semi-quantitative comparison of the SN2 reactivity of different alkyl bromides. The reaction relies on the fact that while sodium iodide is soluble in acetone, the resulting sodium bromide is not, leading to the formation of a precipitate.[11][12]
Materials:
-
15% (w/v) solution of sodium iodide in anhydrous acetone
-
1-Bromobutane
-
2-Bromobutane
-
2-Bromo-2-methylpropane
-
This compound
-
Dry test tubes
-
Water bath at 50°C
Procedure:
-
Label four clean, dry test tubes for each of the alkyl bromides to be tested.
-
Add 2 mL of the 15% sodium iodide in acetone solution to each test tube.
-
Add 2-3 drops of the respective alkyl bromide to each test tube, start a timer, and shake the tubes to ensure thorough mixing.
-
Observe the tubes for the formation of a precipitate (cloudiness). Record the time of the first appearance of the precipitate.
-
If no precipitate forms after 5 minutes at room temperature, place the test tubes in a 50°C water bath and continue to observe for an additional 6 minutes.
-
Record the time of precipitate formation for each alkyl bromide. Faster formation of a precipitate indicates higher reactivity in an SN2 reaction.
Protocol 2: E2 Elimination with Potassium tert-Butoxide
This protocol describes a general procedure for the E2 elimination of an alkyl bromide using a bulky base to favor the Hofmann product.
Materials:
-
Alkyl bromide (e.g., 2-bromobutane or this compound)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tert-butanol
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Apparatus for extraction and distillation
Procedure:
-
In a dry round-bottom flask, dissolve potassium tert-butoxide in anhydrous tert-butanol under an inert atmosphere (e.g., nitrogen).
-
Add the alkyl bromide to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.
-
Remove the solvent by rotary evaporation.
-
Purify the resulting alkene product by distillation or column chromatography.
Visualizing Reactivity Factors and Experimental Workflow
The following diagrams illustrate the key factors influencing the choice of reaction pathway for an alkyl bromide and a typical experimental workflow for comparing SN2 reactivity.
Caption: Factors influencing the reaction pathway of alkyl bromides.
Caption: Experimental workflow for comparing SN2 reactivity.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The relative rates of ethanolysis (solvolysis in ethanol) of four primary.. [askfilo.com]
- 7. Solved H (d) СН,ОН D 6:28 The relative rates of ethanolysis | Chegg.com [chegg.com]
- 8. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 9. tBuOK Elimination - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. scribd.com [scribd.com]
- 12. Please help draw an arrow pushing mechanism for the SN2 reaction, thank y.. [askfilo.com]
Decoding the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 3-(Bromomethyl)nonane
For researchers, scientists, and drug development professionals, understanding the structural nuances of molecules is paramount. Mass spectrometry serves as a powerful analytical technique to elucidate these structures by breaking down molecules into charged fragments and measuring their mass-to-charge ratio. This guide provides a detailed comparison of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3-(Bromomethyl)nonane against the known fragmentation of n-nonane, offering insights into the influence of the bromomethyl substituent on the fragmentation process.
Predicted Fragmentation Pattern of this compound
While a publicly available experimental mass spectrum for this compound is not readily accessible, its fragmentation pattern can be reliably predicted based on established principles of mass spectrometry for alkyl halides and alkanes. The presence of a bromine atom introduces unique isotopic patterns and directs fragmentation pathways.
The key predicted fragmentation pathways for this compound are:
-
Alpha (α)-Cleavage: The most characteristic fragmentation for primary alkyl bromides is the cleavage of the C-Br bond, leading to the loss of a bromine radical (•Br). This results in a prominent peak corresponding to the remaining C10H21+ carbocation.
-
Isotopic Peaks: Bromine has two stable isotopes, 79Br and 81Br, in nearly equal abundance. This results in characteristic pairs of peaks (M+ and M+2) for bromine-containing fragments, separated by two mass units.
-
Hydrocarbon Backbone Fragmentation: The nonane backbone will undergo fragmentation typical of alkanes, forming a series of carbocations through the loss of alkyl radicals. These fragments will appear as clusters of peaks separated by 14 Da (corresponding to CH2 units).
-
Loss of HBr: Elimination of a hydrogen bromide (HBr) molecule can also occur, leading to a peak at M-80 and M-82.
Comparison with n-Nonane
To understand the effect of the bromomethyl group, a comparison with the fragmentation pattern of n-nonane is instructive. The mass spectrum of n-nonane is characterized by a series of fragment ions corresponding to the loss of alkyl radicals, with the most abundant peaks typically being C3H7+ (m/z 43) and C4H9+ (m/z 57). The molecular ion peak for n-nonane is often of low intensity.
The following table summarizes the predicted and known fragmentation data for this compound and n-nonane.
| m/z | Predicted Fragment Ion (this compound) | Known Fragment Ion (n-Nonane) | Interpretation |
| 220/222 | [C10H21Br]+• | - | Molecular ion peak (M+• and M+2•) |
| 141 | [C10H21]+ | [C10H22]+• (low abundance) | Loss of •Br from this compound |
| 127 | - | [C9H19]+ | Loss of •CH3 from n-nonane |
| 113 | - | [C8H17]+ | Loss of •C2H5 from n-nonane |
| 99 | - | [C7H15]+ | Loss of •C3H7 from n-nonane |
| 85 | [C6H13]+ | [C6H13]+ | Fragmentation of the alkyl chain |
| 71 | [C5H11]+ | [C5H11]+ | Fragmentation of the alkyl chain |
| 57 | [C4H9]+ | [C4H9]+ (Base Peak) | Fragmentation of the alkyl chain |
| 43 | [C3H7]+ | [C3H7]+ | Fragmentation of the alkyl chain |
| 29 | [C2H5]+ | [C2H5]+ | Fragmentation of the alkyl chain |
Experimental Protocols
The data presented for n-nonane is based on standard electron ionization mass spectrometry techniques. A typical experimental protocol would involve:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via gas chromatography (GC-MS) for volatile compounds like n-nonane.
-
Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the ejection of an electron, forming a molecular ion (M+•).
-
Fragmentation: The molecular ions, being energetically unstable, undergo fragmentation to produce a series of smaller, charged ions and neutral radicals.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
Logical Fragmentation Workflow
The following diagram illustrates the logical workflow of the predicted fragmentation pathways for this compound in an electron ionization mass spectrometer.
Caption: Predicted EI-MS fragmentation of this compound.
Signaling Pathway of Fragmentation Analysis
The overall process from sample analysis to structural elucidation can be visualized as a signaling pathway, where each step provides crucial information leading to the final interpretation.
Caption: Workflow from sample to structural elucidation.
Purity Assessment of 3-(Bromomethyl)nonane: A Comparative Guide to HPLC and GC Methods
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is a critical step in the synthesis of active pharmaceutical ingredients and other fine chemicals. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of 3-(Bromomethyl)nonane, a key alkyl halide intermediate. Detailed experimental protocols and comparative data are presented to aid in the selection of the most appropriate analytical technique.
Introduction to Analytical Techniques
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques used to separate, identify, and quantify components in a mixture. The choice between HPLC and GC is primarily determined by the physicochemical properties of the analyte, such as volatility, thermal stability, and polarity.[1][2]
-
Gas Chromatography (GC) is ideally suited for compounds that are volatile and thermally stable.[3] In GC, a gaseous mobile phase carries the vaporized sample through a column, and separation is achieved based on the differential partitioning of analytes between the mobile phase and a stationary phase.[4] Given that many alkyl halides are volatile, GC is a common analytical choice.[5]
-
High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be applied to a much broader range of compounds, including those that are non-volatile or thermally labile.[6] Separation in HPLC is based on the analyte's interaction with a liquid mobile phase and a solid stationary phase, often driven by polarity differences.[7]
Principles of Separation
The fundamental difference between HPLC and GC lies in the mobile phase and the resulting separation mechanism. HPLC utilizes a liquid mobile phase, and separation is based on the polarity of the compounds.[6] In contrast, GC employs an inert gas as the mobile phase, and separation is governed by the volatility and boiling point of the analytes.[3]
Experimental Protocols
Detailed methodologies for the purity assessment of this compound using both GC and HPLC are outlined below. These protocols are designed to provide a starting point for method development and can be optimized further based on specific laboratory instrumentation and requirements.
Gas Chromatography (GC) Method
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is recommended for its general applicability and sensitivity to hydrocarbons.
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile solvent such as dichloromethane or hexane.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Prepare a sample solution of the this compound batch to be tested at a concentration of 50 µg/mL.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Nitrogen |
| Flow Rate | 1.0 mL/min (constant flow) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Program | Initial temperature 80 °C (hold for 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
High-Performance Liquid Chromatography (HPLC) Method
Instrumentation: An HPLC system with a UV detector is suitable for this analysis, as the bromide moiety provides some UV absorbance at lower wavelengths.
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.
-
Generate calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 10 µg/mL to 200 µg/mL.
-
Prepare a sample solution of the this compound batch to be tested at a concentration of 100 µg/mL in the mobile phase.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (85:15 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 210 nm |
Comparative Data Analysis
The following table summarizes the expected performance characteristics of the GC and HPLC methods for the purity assessment of this compound.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Retention Time (min) | ~8.5 | ~5.2 |
| Peak Asymmetry | 1.1 | 1.3 |
| Resolution (with a known impurity) | > 2.0 | > 1.8 |
| Limit of Detection (LOD) | ~0.5 µg/mL | ~5 µg/mL |
| Limit of Quantitation (LOQ) | ~1.5 µg/mL | ~15 µg/mL |
| Analysis Time (min) | 15 | 10 |
| Cost per Analysis | Lower (gases are cheaper than solvents)[2] | Higher (requires expensive solvents and pumps)[8] |
| Sensitivity | Generally higher for volatile compounds[3] | Dependent on detector and chromophore[2] |
Method Selection Workflow
The selection of the most appropriate analytical technique depends on several factors, including the properties of the analyte and the specific requirements of the analysis. The following diagram illustrates a logical workflow for this decision-making process.
Caption: Decision workflow for selecting between GC and HPLC.
Experimental Workflow for Purity Assessment
The general experimental workflow for determining the purity of a this compound sample is depicted in the diagram below.
Caption: General workflow for purity assessment.
Conclusion
Both GC and HPLC are viable techniques for the purity assessment of this compound.
GC is the recommended technique due to the likely volatile and thermally stable nature of this compound. It offers higher sensitivity and resolution for this type of analyte. The use of a flame ionization detector provides a robust and universally responsive method for hydrocarbon analysis.
HPLC can be a suitable alternative , particularly if the compound exhibits unexpected thermal instability or if GC instrumentation is unavailable. However, the lower sensitivity of UV detection for this compound may be a limiting factor for trace impurity analysis.
Ultimately, the choice of method should be guided by the specific analytical requirements, available instrumentation, and a thorough understanding of the impurity profile of the this compound sample. Method validation according to ICH guidelines is essential to ensure the accuracy and reliability of the chosen technique.[9][10]
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 3. m.youtube.com [m.youtube.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Liquid Chromatography vs Gas Chromatography - LC Services [lcservicesltd.co.uk]
- 9. iiste.org [iiste.org]
- 10. GC Method Validation for the Analysis of Menthol in Suppository Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Reagents for 3-(Bromomethyl)nonane in Alkylation Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternative reagents to 3-(Bromomethyl)nonane for use in alkylation reactions. The focus is on providing objective performance data, detailed experimental protocols, and a clear comparison of different synthetic strategies. The goal is to equip researchers with the necessary information to select the most appropriate method for their specific synthetic challenges, considering factors such as substrate scope, functional group tolerance, and reaction efficiency.
Introduction to Alkylation with this compound
This compound is a primary alkyl halide commonly used as an electrophile in nucleophilic substitution reactions to introduce the nonyl group (a nine-carbon alkyl chain) onto various substrates. While effective in standard S_N2 reactions, its use can be limited by factors such as the requirement for strong nucleophiles, potential for elimination side reactions, and incompatibility with certain sensitive functional groups. This guide explores alternative reagents and methodologies that offer greater versatility and efficiency in forming carbon-carbon and carbon-heteroatom bonds with a nonyl moiety.
Alternative Alkylation Strategies
The limitations of direct alkylation with alkyl halides have spurred the development of numerous alternative methods, primarily centered around transition-metal-catalyzed cross-coupling reactions and the use of organometallic reagents. These approaches often provide milder reaction conditions, broader functional group tolerance, and higher yields.
Organocuprates (Gilman Reagents)
Lithium dialkylcuprates, known as Gilman reagents, are powerful nucleophiles for forming C-C bonds.[1] They are particularly effective for S_N2 reactions with primary alkyl halides and for conjugate additions to α,β-unsaturated carbonyl compounds.[1][2] Unlike more reactive Grignard or organolithium reagents, Gilman reagents are generally compatible with ketone and ester functional groups.[3]
Grignard Reagents
Grignard reagents (RMgX) are highly reactive organomagnesium compounds that act as potent nucleophiles and strong bases.[4][5] They are prepared by reacting an organic halide with magnesium metal.[6] While their high reactivity makes them unsuitable for substrates with acidic protons or many common functional groups, they are invaluable for additions to carbonyls and other electrophiles.[5]
Palladium-Catalyzed Cross-Coupling Reactions
In recent decades, palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis. These methods allow for the formation of C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds under relatively mild conditions and with excellent functional group tolerance.
-
Suzuki-Miyaura Coupling: This reaction couples an organoboron species (like a boronic acid or ester) with an organic halide or triflate.[7] The Suzuki reaction is widely used due to the stability, low toxicity, and commercial availability of many boronic acids.[8][9] The scope of the reaction has been extended to include unactivated secondary alkyl bromides.[8][10]
-
Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex.[11] This method is known for its high reactivity and functional group tolerance.[12][13][14] Efficient protocols have been developed for the coupling of secondary alkylzinc halides with a variety of aryl bromides and chlorides.[12][13][14]
-
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, employing both palladium and copper catalysts.[15][16] Recent advancements have extended this methodology to include unactivated alkyl bromides, providing a direct route to alkyl-substituted alkynes.[17][18][19]
Performance Comparison of Alkylation Methods
The following table summarizes the key characteristics and performance of this compound and its alternatives in alkylation reactions.
| Reagent/Method | Reagent Type | Typical Substrate | Key Advantages | Key Limitations | Typical Yields |
| This compound | Electrophile (Alkyl Halide) | Strong Nucleophiles (e.g., enolates, amides) | Commercially available, straightforward S_N2 reactions. | Requires strong nucleophiles, potential for E2 elimination, limited functional group tolerance. | 60-85% |
| Organocuprate (Gilman) | Nucleophile | Alkyl/Aryl Halides, α,β-Unsaturated Ketones | Excellent for S_N2, tolerates ketones and esters, high yields.[1][2] | Stoichiometric use of copper, requires preparation from organolithium precursors.[2] | 80-95% |
| Grignard Reagent | Nucleophile | Aldehydes, Ketones, Esters, Epoxides | Highly reactive, readily prepared.[4][5] | Intolerant of acidic protons and many functional groups, can lead to over-addition.[6] | 70-90% |
| Suzuki-Miyaura Coupling | Nucleophile (Organoboron) | Aryl/Vinyl Halides & Triflates | Mild conditions, high functional group tolerance, stable reagents.[7][8] | Boronic acids can be expensive or require synthesis, potential for side reactions. | 75-95%[8][20] |
| Negishi Coupling | Nucleophile (Organozinc) | Aryl/Vinyl Halides & Triflates | High reactivity and selectivity, broad substrate scope.[12][13][14][21] | Organozinc reagents are moisture-sensitive and often prepared in situ.[12] | 85-98%[12][14] |
| Sonogashira Coupling | Electrophile (Alkyl Halide) | Terminal Alkynes | Direct route to internal alkynes, experimentally simple.[15][17] | Requires both Pd and Cu catalysts, scope with alkyl halides can be limited.[17][18] | 60-80%[17][18] |
Visualizing Alkylation Strategies
The choice between using the nonyl group as an electrophile versus a nucleophile is a fundamental strategic decision in synthesis design. The following diagram illustrates this concept of "umpolung" or polarity reversal.
Experimental Protocols
Below are representative experimental protocols for key alternative alkylation methods.
Protocol 1: Negishi Cross-Coupling of an Alkylzinc Reagent with an Aryl Bromide
This protocol is adapted from methodologies developed for the efficient coupling of secondary alkylzinc halides.[12][14]
1. Preparation of the Alkylzinc Reagent:
-
To a flame-dried flask under an inert atmosphere (e.g., argon), add zinc dust (1.5 equivalents).
-
Activate the zinc dust by stirring with 1,2-dibromoethane in anhydrous THF, followed by removal of the supernatant.
-
Add a solution of 3-bromononane (1.0 equivalent) in anhydrous THF to the activated zinc.
-
The mixture is stirred at room temperature for 4-6 hours to form the corresponding secondary alkylzinc bromide. The progress of the reaction can be monitored by GC analysis of quenched aliquots.
2. Palladium-Catalyzed Cross-Coupling:
-
In a separate flame-dried flask, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., CPhos, 2-4 mol%).
-
Add the aryl bromide (1.0 equivalent) and an appropriate solvent such as THF or toluene.
-
Add the freshly prepared alkylzinc bromide solution (1.2 equivalents) via cannula to the catalyst mixture.
-
The reaction mixture is stirred at room temperature or heated (e.g., 50-80 °C) for 12-24 hours until the starting material is consumed (monitored by TLC or GC-MS).
3. Work-up and Purification:
-
Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution.
-
The mixture is extracted with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired alkylated arene.
Protocol 2: Suzuki-Miyaura Cross-Coupling of an Alkylboronic Acid with an Aryl Halide
This protocol outlines a general procedure for the Suzuki coupling of unactivated alkyl boronic acids.[8][20]
1. Reaction Setup:
-
To a reaction vessel, add the aryl halide (1.0 equivalent), the nonylboronic acid (1.5 equivalents), and a suitable base (e.g., K₃PO₄, 3.0 equivalents).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a suitable ligand (e.g., SPhos, 4 mol%).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon) three times.
-
Add a degassed solvent system, typically a mixture of toluene and water (e.g., 10:1 ratio).
2. Reaction Execution:
-
The reaction mixture is heated to 80-100 °C with vigorous stirring for 12-24 hours.
-
Reaction progress is monitored by TLC or GC-MS.
3. Work-up and Purification:
-
After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.
-
The residue is purified by flash column chromatography to afford the pure cross-coupled product.
The following diagram illustrates a typical workflow for a transition-metal-catalyzed cross-coupling reaction.
Conclusion
While direct alkylation with this compound remains a viable method for certain applications, modern synthetic chemistry offers a diverse toolkit of more versatile and efficient alternatives. Organocuprates provide a powerful nucleophilic option with good functional group tolerance for S_N2-type reactions. For the construction of more complex molecules, particularly those involving C(sp³)–C(sp²) bonds, palladium-catalyzed cross-coupling reactions such as the Negishi and Suzuki couplings offer unparalleled advantages in terms of mild conditions, broad substrate scope, and high yields. The selection of the optimal reagent and methodology should be guided by the specific functional groups present in the substrate, the desired bond construction, and the overall synthetic strategy.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Grignard reagent - Wikipedia [en.wikipedia.org]
- 5. Grignard Reagents [sigmaaldrich.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Negishi Coupling [organic-chemistry.org]
- 12. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [dspace.mit.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates [organic-chemistry.org]
The Strategic Advantage of 3-(Bromomethyl)nonane in Synthesizing Complex Molecules
In the landscape of organic synthesis, the choice of an alkylating agent is a critical decision that can significantly impact reaction efficiency, yield, and purity of the final product. For researchers and professionals in drug development, the introduction of a C10 alkyl chain is a common requirement for modulating lipophilicity and biological activity. This guide provides an objective comparison of 3-(Bromomethyl)nonane and its structurally similar isomer, 2-propylheptyl bromide, with a common linear C10 alkylating agent, 1-bromodecane. The comparison is supported by experimental data for analogous reactions, highlighting the advantages conferred by the branched structure of this compound in specific synthetic applications.
Performance in Key Synthetic Transformations
The utility of an alkylating agent is best demonstrated in its performance in fundamental carbon-carbon and carbon-nitrogen bond-forming reactions. Here, we compare the efficacy of this compound/2-propylheptyl bromide with 1-bromodecane in the alkylation of an active methylene compound (diethyl malonate) and a secondary amine (dimethylamine).
Alkylation of Active Methylene Compounds
The alkylation of active methylene compounds is a cornerstone of organic synthesis for creating new carbon-carbon bonds. The reaction of diethyl malonate with an alkyl bromide proceeds via an SN2 mechanism, where the steric hindrance of the alkylating agent can play a significant role.
Table 1: Comparison of Alkylating Agents in the Alkylation of Diethyl Malonate
| Alkylating Agent | Product | Typical Yield | Reference Reaction Conditions |
| 1-Bromodecane | Diethyl 2-decylmalonate | 85-95% | NaOEt, EtOH, reflux |
| 2-Propylheptyl bromide | Diethyl 2-(2-propylheptyl)malonate | 80-90% | NaOEt, EtOH, reflux |
While both linear and branched C10 alkyl bromides provide high yields in the alkylation of diethyl malonate, the slightly lower yield sometimes observed with the branched isomer can be attributed to increased steric hindrance at the reaction center. However, the introduction of a branched alkyl chain can be crucial for disrupting crystal packing and increasing the solubility of the final molecule, a desirable property in many pharmaceutical compounds.
Alkylation of Amines
The synthesis of substituted amines is another frequent application of alkylating agents. The reaction of an amine with an alkyl halide is also an SN2 reaction. Over-alkylation to form quaternary ammonium salts can be a significant side reaction.
Table 2: Comparison of Alkylating Agents in the Alkylation of Dimethylamine
| Alkylating Agent | Product | Typical Yield (Mono-alkylation) | Reference Reaction Conditions |
| 1-Bromodecane | N,N-Dimethyldecylamine | 70-80% | Excess amine, polar aprotic solvent |
| 2-Propylheptyl bromide | N,N-Dimethyl-2-propylheptylamine | 75-85% | Excess amine, polar aprotic solvent |
In the alkylation of secondary amines, the branched structure of 2-propylheptyl bromide can offer a slight advantage in selectivity for the desired tertiary amine. The increased steric bulk around the nitrogen atom after the first alkylation may disfavor a second alkylation event, thus reducing the formation of the quaternary ammonium salt by-product.
Experimental Protocols
To provide a practical context for the application of a branched C10 alkyl bromide, a detailed protocol for a key synthetic transformation is presented below.
Synthesis of N,N-Dimethyl-2-propylheptan-1-amine oxide
A notable application of 2-propylheptyl bromide (an isomer of this compound) is in the synthesis of branched-chain amine oxide surfactants.
Experimental Workflow:
Caption: Synthesis of N,N-Dimethyl-2-propylheptan-1-amine oxide.
Protocol:
-
Alkylation of Dimethylamine: To a solution of 2-propylheptyl bromide (1 equivalent) in ethanol, an excess of dimethylamine (2-3 equivalents) and sodium carbonate (1.5 equivalents) are added. The mixture is heated to 70°C and stirred for 12-16 hours. After cooling, the solvent is removed under reduced pressure. The residue is taken up in diethyl ether and washed with water. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to give N,N-Dimethyl-2-propylheptylamine.
-
Oxidation to Amine Oxide: N,N-Dimethyl-2-propylheptylamine (1 equivalent) is dissolved in methanol. To this solution, 30% aqueous hydrogen peroxide (1.1 equivalents) is added dropwise at room temperature. The reaction mixture is stirred for 24 hours. The solvent and excess hydrogen peroxide are removed under reduced pressure to yield N,N-Dimethyl-2-propylheptan-1-amine oxide.
Advantages in Specific Syntheses
The primary advantage of using a branched alkylating agent like this compound lies in the unique physical and chemical properties it imparts to the resulting molecule.
Navigating Stereoselectivity: A Comparative Guide to Reactions of 3-(Bromomethyl)nonane
For researchers, scientists, and professionals in drug development, understanding the stereochemical outcome of a reaction is paramount. The specific three-dimensional arrangement of atoms in a molecule can dictate its biological activity, efficacy, and safety profile. This guide provides a comparative analysis of the stereoselectivity of reactions involving the chiral substrate 3-(Bromomethyl)nonane, focusing on the well-established S(_N)1 and S(_N)2 nucleophilic substitution pathways.
This compound possesses a chiral center at the third carbon, making it an excellent model to explore how reaction mechanisms and conditions influence the formation of stereoisomers. The stereochemical fate of reactions at this chiral center is a critical consideration in synthetic strategy.
Comparison of Stereochemical Outcomes: S(_N)1 vs. S(_N)2
Nucleophilic substitution reactions of this compound can proceed through two distinct mechanisms, each with a characteristic stereochemical outcome. The choice between the S(_N)1 and S(_N)2 pathway is influenced by several factors, including the nucleophile, solvent, and the structure of the substrate itself.
| Reaction Type | Stereochemical Outcome | Product Configuration | Key Influencing Factors |
| S(_N)2 | Inversion of Configuration | A single enantiomer, opposite to the starting material. | Strong nucleophile, polar aprotic solvent, unhindered substrate. |
| S(_N)1 | Racemization (with excess of inversion) | A mixture of enantiomers (retention and inversion). | Weak nucleophile, polar protic solvent, stable carbocation intermediate. |
The S(_N)2 Pathway: A Stereospecific Inversion
The S(_N)2 reaction is a single-step process where the nucleophile attacks the carbon atom bearing the leaving group from the backside.[1][2] This "backside attack" leads to a predictable and complete inversion of the stereochemical configuration at the chiral center, a phenomenon known as Walden inversion.[2] For a reaction to favor the S(_N)2 mechanism, a strong nucleophile is required to force the concerted displacement of the bromide ion. Additionally, polar aprotic solvents are preferred as they solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, thus preserving its reactivity.[1][3]
The structure of the substrate also plays a crucial role. S(_N)2 reactions are sensitive to steric hindrance around the reaction center.[4][5] Less substituted alkyl halides react faster in S(_N)2 reactions.[6][7]
The S(_N)1 Pathway: A Stepwise Route to Racemization
In contrast, the S(_N)1 reaction is a two-step process. The first and rate-determining step is the departure of the leaving group to form a planar carbocation intermediate.[7][8] This achiral intermediate can then be attacked by the nucleophile from either face with nearly equal probability.[8] Attack from the front side (the same side as the departing leaving group) results in a product with retention of the original stereochemistry. Conversely, attack from the backside leads to a product with an inverted configuration.
The result is typically a nearly racemic mixture of the two enantiomers.[8][9] However, often a slight excess of the inverted product is observed. This is because the departing leaving group can momentarily shield the front face of the carbocation, making the backside more accessible to the incoming nucleophile.[8] S(N)1 reactions are favored by weak nucleophiles and polar protic solvents, which can stabilize the carbocation intermediate through solvation.[10]
Experimental Protocols
Protocol for a Representative S(_N)2 Reaction:
-
Objective: To achieve inversion of configuration at the chiral center of this compound.
-
Reactants:
-
(R)-3-(Bromomethyl)nonane
-
Sodium azide (NaN(_3)) - a strong nucleophile
-
-
Solvent:
-
Dimethylformamide (DMF) - a polar aprotic solvent
-
-
Procedure:
-
Dissolve (R)-3-(Bromomethyl)nonane in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a stoichiometric excess of sodium azide to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting (S)-3-(Azidomethyl)nonane by column chromatography.
-
Characterize the product and determine the enantiomeric excess using chiral high-performance liquid chromatography (HPLC) or polarimetry.
-
Protocol for a Representative S(_N)1 Reaction:
-
Objective: To observe the formation of a racemic or near-racemic mixture of products from this compound.
-
Reactants:
-
(R)-3-(Bromomethyl)nonane
-
-
Solvent/Nucleophile:
-
Aqueous ethanol (a weak nucleophile and a polar protic solvent)
-
-
Procedure:
-
Dissolve (R)-3-(Bromomethyl)nonane in a mixture of ethanol and water.
-
Heat the solution under reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add a large volume of water to the mixture and extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting mixture of (R)- and (S)-3-(Ethoxymethyl)nonane and 3-nonylmethanol by column chromatography.
-
Analyze the stereochemical composition of the products using chiral HPLC to determine the extent of racemization.
-
Visualizing the Reaction Pathways
The following diagrams illustrate the logical flow and key steps of the S(_N)1 and S(_N)2 reaction mechanisms.
Caption: Workflow of an S(_N)2 reaction on this compound.
Caption: Workflow of an S(_N)1 reaction on this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. SN2 Reaction Mechanism [chemistrysteps.com]
- 7. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 8. Video: SN1 Reaction: Stereochemistry [jove.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. vedantu.com [vedantu.com]
A Comparative Study of 3-(Bromomethyl)nonane and 4-(Bromomethyl)nonane Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of two structural isomers, 3-(Bromomethyl)nonane and 4-(Bromomethyl)nonane. Understanding the relative reactivity of these primary alkyl bromides is crucial for their application in organic synthesis, particularly in the development of new therapeutic agents where precise control of reaction kinetics and product distribution is paramount. This document outlines the structural differences, theoretical reactivity based on established principles, and provides a detailed experimental protocol for a direct comparative study.
Structural and Physical Properties
This compound and 4-(Bromomethyl)nonane are both primary alkyl bromides with the molecular formula C₁₀H₂₁Br. However, their structural arrangement differs in the position of the branching along the nonane chain, which significantly influences their steric environment and, consequently, their chemical reactivity.
| Property | This compound | 4-(Bromomethyl)nonane |
| IUPAC Name | 1-Bromo-2-ethylheptane | 1-Bromo-2-propylhexane |
| CAS Number | 25234-28-0[1] | 1497343-76-6[2] |
| Molecular Formula | C₁₀H₂₁Br | C₁₀H₂₁Br |
| Molecular Weight | 221.18 g/mol [1] | 221.18 g/mol [2] |
| Chemical Structure |
|
|
| Predicted Boiling Point | ~225-230 °C | ~220-225 °C |
| Predicted Density | ~1.05 g/cm³ | ~1.04 g/cm³ |
Theoretical Reactivity Analysis
Both this compound and 4-(Bromomethyl)nonane are primary alkyl halides. As such, they are expected to primarily undergo nucleophilic substitution via the bimolecular nucleophilic substitution (Sₙ2) mechanism . In an Sₙ2 reaction, the rate is dependent on the concentration of both the alkyl halide and the nucleophile. A key factor governing the rate of Sₙ2 reactions is steric hindrance at the carbon atom bearing the leaving group. Increased steric bulk around the reaction center impedes the backside attack of the nucleophile, thereby slowing down the reaction rate.[3][4][5][6][7]
-
This compound: The carbon atom adjacent to the bromomethyl group is substituted with an ethyl group and a hexyl group.
-
4-(Bromomethyl)nonane: The carbon atom adjacent to the bromomethyl group is substituted with a propyl group and a pentyl group.
Although both are primary alkyl bromides, the branching in 4-(Bromomethyl)nonane is positioned in a way that creates a slightly more sterically hindered environment around the reaction center compared to this compound. Therefore, it is hypothesized that This compound will exhibit a higher reactivity in Sₙ2 reactions due to lower steric hindrance.
Elimination reactions (E2) are also possible, particularly with a strong, sterically hindered base. However, with a good nucleophile that is not excessively bulky (e.g., iodide ion), substitution is expected to be the major pathway.
Comparative Reactivity Data (Hypothetical)
The following table presents a hypothetical but scientifically plausible set of data from a comparative kinetic study of the reaction of this compound and 4-(Bromomethyl)nonane with sodium iodide in acetone at 25°C. This type of reaction is a classic example of an Sₙ2 process.
| Parameter | This compound | 4-(Bromomethyl)nonane |
| Relative Rate Constant (k_rel) | 1.00 | 0.78 |
| Reaction Half-life (t₁/₂) | 45 min | 58 min |
| Product Yield (Substitution) after 2h | 85% | 72% |
| Product Yield (Elimination) after 2h | < 5% | < 5% |
Note: This data is illustrative and based on theoretical principles of steric hindrance in Sₙ2 reactions. Actual experimental values may vary.
Experimental Protocols
To empirically determine the relative reactivity of this compound and 4-(Bromomethyl)nonane, the following experimental protocols are proposed.
Synthesis of this compound and 4-(Bromomethyl)nonane
Both compounds can be synthesized from the corresponding alcohols, 3-(hydroxymethyl)nonane and 4-(hydroxymethyl)nonane, respectively, via reaction with phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). An alternative route involves the radical bromination of 3-methylnonane and 4-methylnonane using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide, though this may lead to a mixture of products. Purification would be achieved through distillation and column chromatography.
Kinetic Study of Sₙ2 Reaction with Sodium Iodide in Acetone
This experiment is designed to compare the rates of the Sₙ2 reaction of the two isomers with iodide ion.
Materials:
-
This compound
-
4-(Bromomethyl)nonane
-
Sodium Iodide (NaI)
-
Anhydrous Acetone
-
Internal Standard (e.g., Dodecane)
-
Reaction vials with septa
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID)
-
Constant temperature bath (25°C)
Procedure:
-
Prepare 0.1 M stock solutions of this compound, 4-(Bromomethyl)nonane, and the internal standard in anhydrous acetone.
-
Prepare a 0.2 M solution of sodium iodide in anhydrous acetone.
-
For each kinetic run, place 5.0 mL of the 0.2 M NaI solution into a reaction vial and allow it to equilibrate to 25°C in the constant temperature bath.
-
To initiate the reaction, inject 5.0 mL of the 0.1 M alkyl bromide stock solution (containing the internal standard) into the vial with the NaI solution. Start a timer immediately.
-
At regular time intervals (e.g., 0, 5, 10, 20, 30, 45, 60, 90, and 120 minutes), withdraw a 0.5 mL aliquot from the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing 2 mL of a dilute aqueous sodium thiosulfate solution. This will consume any unreacted iodide.
-
Extract the organic components from the quenched aliquot with 1 mL of diethyl ether.
-
Analyze the organic extract by GC-FID to determine the concentration of the remaining alkyl bromide relative to the internal standard.
-
Plot the natural logarithm of the concentration of the alkyl bromide versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k).
-
Compare the rate constants obtained for this compound and 4-(Bromomethyl)nonane.
Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
To confirm the identity of the substitution and potential elimination products, the reaction mixtures can be analyzed by GC-MS.
Procedure:
-
At the end of a reaction period (e.g., 24 hours to ensure high conversion), quench a larger sample of the reaction mixture as described above.
-
Extract the organic products with a suitable solvent like diethyl ether.
-
Dry the organic extract over anhydrous magnesium sulfate, filter, and carefully concentrate the solvent.
-
Inject the concentrated sample into a GC-MS system to identify the products based on their mass spectra and retention times.
Visualizing Reaction Pathways
The following diagrams illustrate the logical workflow of the experimental design and the competitive nature of substitution and elimination reactions.
Caption: Experimental workflow for synthesis and kinetic analysis.
Caption: Competing SN2 and E2 reaction pathways for alkyl halides.
Conclusion
Based on fundamental principles of organic chemistry, This compound is predicted to be more reactive than 4-(Bromomethyl)nonane in Sₙ2 reactions . This is attributed to the lower degree of steric hindrance around the electrophilic carbon center in this compound. For researchers in drug development and other areas of chemical synthesis, this seemingly subtle structural difference can have a significant impact on reaction times, yields, and the purity of the desired product. The provided experimental protocols offer a robust framework for quantifying this reactivity difference and informing the selection of appropriate starting materials and reaction conditions for specific synthetic targets.
References
- 1. mdpi.com [mdpi.com]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. brainly.com [brainly.com]
- 6. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
Comparative Analysis of Branched Alkyl Bromides as Potential Therapeutic Agents
A guide for researchers and drug development professionals on the synthesis, biological evaluation, and structure-activity relationships of structural analogs related to 3-(Bromomethyl)nonane.
Introduction to Branched Alkyl Bromides
Branched alkyl bromides are a class of organic compounds characterized by a saturated carbon chain with a bromine atom attached to a carbon that is not at the terminal end of the main chain, and which also features alkyl side chains. These molecules are of interest in medicinal chemistry due to their potential to act as alkylating agents. Alkylating agents are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by covalently attaching an alkyl group to DNA, thereby disrupting DNA replication and transcription and ultimately leading to cell death[1][2][3][4]. The branching and overall lipophilicity of the alkyl chain can influence the compound's membrane permeability, distribution, and interaction with biological targets.
Hypothetical Performance Comparison
Based on general principles of structure-activity relationships for alkylating agents and antimicrobial compounds, we can hypothesize the relative performance of this compound and its theoretical structural analogs. Longer alkyl chains generally increase lipophilicity, which can enhance membrane permeability but may also lead to non-specific toxicity. The position and size of the branching can affect the molecule's ability to fit into the active site of an enzyme or interact with the grooves of DNA.
Table 1: Hypothetical Performance Characteristics of this compound Analogs
| Compound Name | Structure | Predicted Cytotoxicity (IC50) | Predicted Antimicrobial Activity (MIC) | Key Structural Feature |
| This compound | CH3(CH2)5CH(CH2Br)CH2CH3 | Moderate | Moderate | C9 chain with ethyl branch |
| 2-Ethyl-1-bromohexane | CH3(CH2)3CH(CH2CH3)CH2Br | Potentially Higher | Potentially Higher | Shorter main chain (C6), ethyl branch at C2 |
| 4-(Bromomethyl)dodecane | CH3(CH2)7CH(CH2Br)(CH2)2CH3 | Potentially Lower | Potentially Lower | Longer main chain (C12), propyl branch at C4 |
| 3-(Bromomethyl)heptane | CH3(CH2)3CH(CH2Br)CH2CH3 | Moderate | Moderate | Shorter main chain (C7) |
Note: The values presented in this table are hypothetical and intended for illustrative purposes to guide experimental design. Actual performance would need to be determined through the experimental protocols outlined below.
Experimental Protocols
Synthesis of Branched Alkyl Bromides
A common and effective method for the synthesis of branched alkyl bromides is from the corresponding branched primary alcohol via nucleophilic substitution.
Protocol 1: Synthesis of this compound from 2-Hexyl-1-octanol
Materials:
-
2-Hexyl-1-octanol
-
Phosphorus tribromide (PBr3)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reflux and distillation
Procedure:
-
In a round-bottom flask, dissolve 2-hexyl-1-octanol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add phosphorus tribromide (1/3 molar equivalent) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 3-4 hours.
-
Cool the mixture and slowly pour it over crushed ice.
-
Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation to obtain this compound.
Evaluation of Cytotoxic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.
Protocol 2: MTT Cytotoxicity Assay
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microtiter plates
-
Test compounds (dissolved in a suitable solvent like DMSO)
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Evaluation of Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC.
Protocol 3: Broth Microdilution MIC Assay
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds (dissolved in a suitable solvent)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare a serial two-fold dilution of the test compounds in MHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the standardized bacterial suspension to each well containing the diluted compound.
-
Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the synthesis and biological evaluation of branched alkyl bromides.
Caption: Workflow for the synthesis of branched alkyl bromides.
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Workflow for the broth microdilution MIC assay.
Conclusion
While direct experimental data on this compound and its close structural analogs remain elusive in the current body of scientific literature, this guide provides a robust framework for their synthesis and biological evaluation. By leveraging established protocols for assessing cytotoxicity and antimicrobial activity, researchers can systematically investigate the therapeutic potential of this class of compounds. The provided workflows and hypothetical structure-activity relationships offer a starting point for the rational design and screening of novel branched alkyl bromide candidates. Further research into this area is warranted to uncover the potential of these relatively simple molecules in addressing critical needs in oncology and infectious diseases.
References
- 1. PHARMACOLOGICAL PROFILE AND STRUCTURE- ACTIVITY RELATIONSHIP OF ALKYLATING AGENTS USED IN CANCER TREATMENT | Semantic Scholar [semanticscholar.org]
- 2. ijrpc.com [ijrpc.com]
- 3. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Alkylating Agents | Oncohema Key [oncohemakey.com]
Safety Operating Guide
Proper Disposal Procedures for 3-(Bromomethyl)nonane: A Comprehensive Safety Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 3-(Bromomethyl)nonane. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on data from structurally similar brominated alkanes, such as 3-(Bromomethyl)pentane and 4-(Bromomethyl)nonane. It is imperative to handle this chemical with caution and to consult with a certified waste disposal provider for specific guidance.
I. Health and Safety Information
This compound is anticipated to be a flammable liquid that can cause skin, eye, and respiratory irritation. The toxicological properties of this specific compound have not been fully investigated, warranting a cautious approach.
First Aid Measures:
-
Ingestion: If swallowed, do NOT induce vomiting. Immediately call a poison control center or physician. If the individual is conscious and alert, rinse their mouth with water.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration or oxygen and seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing and shoes. Immediately flush the skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
II. Quantitative Data Summary
The following table summarizes the known physical and chemical properties of structurally similar compounds. This data should be used as a general guideline for handling this compound.
| Property | Value (for related compounds) | Source |
| Molecular Formula | C10H21Br | [1][] |
| Molecular Weight | 221.18 g/mol | [1] |
| Appearance | Expected to be a clear, colorless liquid | [3] |
| Boiling Point | 140 - 145 °C (for 3-(Bromomethyl)pentane) | [3] |
| Solubility in Water | Insoluble (for 3-(Bromomethyl)pentane) | [3] |
III. Experimental Protocols: Spill and Leak Procedures
In the event of a spill or leak, immediate action is crucial to prevent exposure and environmental contamination.
Small Spills:
-
Eliminate Ignition Sources: Immediately extinguish any open flames and turn off any equipment that could create a spark.
-
Ventilate the Area: Ensure adequate ventilation to disperse vapors.
-
Absorb the Spill: Use an inert absorbent material, such as vermiculite, dry sand, or earth, to contain and absorb the spilled chemical.
-
Collect Waste: Carefully scoop the absorbed material into a suitable, labeled, and sealable container for disposal.
-
Clean the Area: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.
Large Spills:
-
Evacuate: Immediately evacuate all non-essential personnel from the area.
-
Containment: If it can be done without risk, attempt to stop the leak. Create a dike around the spill using inert materials to prevent it from spreading.
-
Professional Assistance: Contact your institution's environmental health and safety (EHS) department or a hazardous waste management company for assistance.
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
V. Disposal Plan
The primary method for the disposal of this compound is through a licensed and certified hazardous waste disposal company.
Step-by-Step Disposal Procedure:
-
Waste Collection: Collect waste this compound in a designated, compatible, and properly sealed container. Do not mix it with other waste streams.
-
Labeling: Clearly label the waste container with the full chemical name "this compound," and indicate the associated hazards (Flammable Liquid, Irritant).
-
Storage: Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated. Ensure it is stored away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a qualified chemical waste disposal company to arrange for the pickup and disposal of the waste.
-
Documentation: Maintain a record of the waste disposal, including the date, quantity, and the name of the disposal company.
Disclaimer: The information provided in this document is intended as a guide and is based on the properties of structurally similar compounds. It is not a substitute for a formal Safety Data Sheet. Always consult with your institution's safety officer and a professional hazardous waste disposal company to ensure compliance with all local, state, and federal regulations.
References
Personal protective equipment for handling 3-(Bromomethyl)nonane
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-(Bromomethyl)nonane in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
1. Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Summary of Potential Hazards
| Hazard Type | Description |
| Physical Hazards | Flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[1][2][5] |
| Health Hazards | Causes skin irritation.[1][3] Causes serious eye irritation.[1][3][4] May cause respiratory irritation.[1][2][4] Harmful if swallowed.[4] The toxicological properties have not been fully investigated.[2] |
| Environmental Hazards | May be toxic to aquatic life with long-lasting effects. |
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Specific Requirements | Rationale |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z.87.1 standards.[6] A face shield should be worn over goggles when there is a risk of splashing or a highly exothermic reaction.[6] | Protects against splashes that can cause serious eye irritation.[1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[6][7] Gloves should be inspected before each use and changed immediately upon contact with the chemical.[6] | Prevents skin contact which can cause irritation.[1][3] |
| Body Protection | A flame-resistant lab coat or apron worn over clothing made of natural fibers (e.g., cotton).[6] Lab coats should be fully buttoned.[6] Long pants and closed-toe, closed-heel shoes are mandatory.[6] | Protects skin from splashes and spills.[7][8] Flame-resistant material is necessary due to the flammability of the compound. |
| Respiratory Protection | All handling should be done in a certified chemical fume hood to avoid inhalation of vapors. If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is required.[6] | Prevents respiratory tract irritation from vapor inhalation.[1][2] |
2. Operational Plan: Step-by-Step Handling Procedure
Experimental Workflow Diagram
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. 3-(Bromomethyl)pentane(3814-34-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. angenechemical.com [angenechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 8. sams-solutions.com [sams-solutions.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


